1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-8-3-1-2-4-9(8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNFIZUVZRKIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387852 | |
| Record name | 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998-86-3 | |
| Record name | 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The primary synthetic strategy involves the reaction of 2-fluoroaniline with itaconic acid. This method is a common and effective way to produce N-aryl-5-oxopyrrolidine-3-carboxylic acids. The reaction proceeds via a Michael addition of the aniline to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.
Core Synthesis Pathway
The synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is achieved through a one-pot reaction between 2-fluoroaniline and itaconic acid. The reaction is typically carried out in water under reflux conditions. An intermediate, 4-((2-fluorophenyl)amino)-2-(carboxymethyl)butanoic acid, is formed in situ but is generally not isolated as it readily undergoes cyclization to the desired product upon heating.
Quantitative Data
The following table summarizes the reaction parameters and outcomes for the synthesis of analogous compounds, which can be considered indicative for the synthesis of the target compound.
| Compound Name | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | 2,4-Difluoroaniline, Itaconic acid | Water | 22 | 73 | 140-141 | [1] |
| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | N-(4-aminophenyl)acetamide, Itaconic acid | Water | 12 | 96 | Not Reported | [2] |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | o-Aminophenol, Itaconic acid | Water | 12 | 74.4 | 178-179 |
Experimental Protocol
This protocol is adapted from the synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and is expected to be highly applicable for the synthesis of the title compound.[1]
Materials:
-
2-Fluoroaniline
-
Itaconic acid
-
Water
-
5% Sodium hydroxide solution
-
Sodium dithionite
-
Concentrated hydrochloric acid
Procedure:
-
A mixture of 2-fluoroaniline (1.0 eq), itaconic acid (1.2-1.5 eq), and water is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature, allowing a precipitate to form.
-
The crude product is collected by filtration.
-
The filtered solid is then dissolved in an aqueous 5% sodium hydroxide solution. A small amount of sodium dithionite can be added to decolorize the solution.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is acidified with concentrated hydrochloric acid to a pH of 1. This will cause the purified product to precipitate out of the solution.
-
The final product, 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Synthesis Pathway Diagram
Caption: Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the chemical properties of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No: 1998-86-3), a molecule of interest within the broader class of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives. While specific experimental data for this particular analog is not extensively available in public literature, this guide synthesizes information from closely related compounds to infer its probable characteristics and outlines general experimental protocols for its synthesis and potential biological investigation. This class of compounds has garnered significant attention for its diverse biological activities, including analgesic, antihypoxic, antibacterial, and anticancer properties.[1] This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key pharmacophore found in numerous biologically active molecules.[2] Substitution at the 1-position of the pyrrolidine ring with various aryl groups has been a strategy to modulate the pharmacological properties of these compounds. The introduction of a fluorine atom on the phenyl ring, as in 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, is of particular interest due to the often-favorable effects of fluorine in drug design, such as enhanced metabolic stability and binding affinity. This guide provides a summary of the known chemical identifiers and a generalized synthesis protocol, and discusses the anticipated biological activities based on related structures.
Chemical Properties
Detailed experimental data for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is limited in publicly accessible literature. The following table summarizes its basic chemical identifiers and provides predicted or inferred properties based on the analysis of analogous compounds.
| Property | Value | Source |
| IUPAC Name | 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | N/A |
| CAS Number | 1998-86-3 | [3] |
| Molecular Formula | C₁₁H₁₀FNO₃ | [3] |
| Molecular Weight | 223.20 g/mol | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Commercial suppliers such as Ambeed and Santa Cruz Biotechnology list this compound and may provide spectral data (NMR, HPLC, LC-MS) upon request.[3][4]
Synthesis
A general and widely used method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary aromatic amine with itaconic acid. This reaction typically proceeds via a Michael addition followed by an intramolecular cyclization.
General Experimental Protocol: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids
A mixture of the corresponding aniline derivative (1.0 equivalent) and itaconic acid (1.0-1.5 equivalents) is heated in a suitable solvent, most commonly water or a lower alcohol, under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent system.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1998-86-3|1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid| Ambeed [ambeed.com]
- 4. scbt.com [scbt.com]
Spectroscopic Profile of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 1998-86-3). Due to the limited availability of public spectroscopic data for this specific molecule, this document utilizes data from the closely related analogue, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid , to provide an illustrative and predictive analysis.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its structural confirmation via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The document includes structured data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.
Introduction
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural motif in various biologically active molecules. The incorporation of a fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation and purity assessment are paramount, necessitating a thorough spectroscopic analysis. This guide outlines the expected spectroscopic signatures for this class of compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, based on the analysis of its 2,4-difluoro analogue.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.8 | Broad Singlet | 1H | -COOH |
| ~7.1-7.5 | Multiplet | 4H | Aromatic protons |
| ~3.8-4.0 | Multiplet | 2H | N-CH₂ |
| ~3.3-3.5 | Multiplet | 1H | CH-COOH |
| ~2.6-2.8 | Multiplet | 2H | CO-CH₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~174.1 | Carboxylic acid C=O |
| ~172.0 | Lactam C=O |
| ~155-162 (doublet, ¹JCF) | Aromatic C-F |
| ~110-130 | Aromatic carbons |
| ~51.1 | N-CH₂ |
| ~36.3 | CH-COOH |
| ~33.4 | CO-CH₂ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1740 | Strong | C=O stretch (Carboxylic acid) |
| ~1670 | Strong | C=O stretch (Lactam) |
| ~1600, ~1500 | Medium | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-N stretch |
| ~1200 | Strong | C-F stretch |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 223.06 | [M]⁺ (Exact Mass) |
| 224.07 | [M+H]⁺ |
| 246.05 | [M+Na]⁺ |
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are detailed methodologies for the key experiments.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0-200 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disc using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Scan the range from 4000 to 400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare the measured m/z value with the calculated exact mass of the compound.
Data Interpretation and Structural Elucidation
The combined analysis of NMR, IR, and MS data allows for the unambiguous confirmation of the chemical structure of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
¹H NMR: The downfield broad singlet confirms the carboxylic acid proton. The multiplets in the aromatic region are characteristic of a substituted phenyl ring. The distinct signals for the pyrrolidine ring protons confirm the core structure.
-
¹³C NMR: The two carbonyl signals differentiate the carboxylic acid and lactam environments. The chemical shifts of the aliphatic carbons are consistent with the pyrrolidine ring. The signals in the aromatic region, potentially showing coupling with fluorine, confirm the fluorophenyl substituent.
-
IR Spectroscopy: The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The two distinct C=O stretching bands confirm the presence of both the carboxylic acid and the lactam carbonyl groups. The C-F stretching frequency further supports the presence of the fluorophenyl moiety.
-
Mass Spectrometry: High-resolution mass spectrometry provides the exact mass of the molecule, which can be used to determine its elemental composition and confirm the molecular formula (C₁₁H₁₀FNO₃).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical entity.
Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a detailed predictive overview of the spectroscopic data for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, based on data from a close structural analogue. The presented NMR, IR, and Mass Spectrometry data, along with the detailed experimental protocols, offer a robust framework for the characterization of this compound and its derivatives. The logical workflow presented can be adapted for the analysis of other novel small molecules in a research and development setting.
References
A Technical Guide to the Potential Biological Activities of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the potential biological activities of derivatives of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid. Extensive literature searches did not yield any specific biological activity data for "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid." The following information is therefore based on structurally similar compounds where the phenyl group is substituted with other moieties.
The 5-oxopyrrolidine ring is a significant scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This guide provides a comprehensive overview of the synthesis, potential anticancer, and antimicrobial activities of various 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid derivatives, based on available preclinical research.
Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid and its Derivatives
The core structure of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid is typically synthesized through the reaction of a substituted aniline with itaconic acid. This core can then be further modified to produce a variety of derivatives, including esters, hydrazides, hydrazones, and various heterocyclic compounds.
Experimental Protocol: General Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid
A mixture of the appropriately substituted aniline (1 equivalent) and itaconic acid (1.2-1.5 equivalents) in water is refluxed for several hours (typically 12-22 hours). Upon cooling, the precipitate of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid is formed, which can be filtered off and purified. For instance, in the synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, the precipitate is dissolved in an aqueous sodium hydroxide solution, treated with sodium dithionite, filtered, and then acidified with hydrochloric acid to yield the final product.
Experimental Protocol: Synthesis of Derivatives
-
Esterification: The carboxylic acid is dissolved in an alcohol (e.g., methanol) with a catalytic amount of a strong acid (e.g., sulfuric acid) and refluxed for several hours. The resulting ester can be isolated after neutralization and purification.
-
Hydrazide Formation: The methyl or ethyl ester derivative is refluxed with hydrazine hydrate in a suitable solvent like 2-propanol. The carbohydrazide often crystallizes upon cooling.
-
Hydrazone Synthesis: The synthesized carbohydrazide is condensed with various aromatic or heterocyclic aldehydes and ketones in a solvent such as 2-propanol, often with a catalytic amount of acid, under reflux to yield the corresponding hydrazones.
-
Heterocyclic Derivatives (e.g., Benzimidazoles, Pyrroles, Pyrazoles): These are typically synthesized by reacting the carbohydrazide or the carboxylic acid core with appropriate reagents. For example, benzimidazoles can be formed by heating the carboxylic acid with o-phenylenediamine in hydrochloric acid. Pyrrole derivatives can be obtained by condensing the carbohydrazide with hexane-2,5-dione in the presence of acetic acid.
Potential Anticancer Activities
Several derivatives of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines. The most potent compounds identified in these studies are often hydrazone derivatives.
2.1. Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity of various derivatives, primarily expressed as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Cytotoxicity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound ID | R Group on Hydrazone | Cell Line | IC₅₀ (µM) |
| 7b | (5-nitrothiophen-2-yl)methylene | A375 (Melanoma) | 8.3 ± 0.5 |
| PPC-1 (Prostate) | 12.4 ± 0.9 | ||
| MDA-MB-231 (Breast) | > 50 | ||
| 9c | 4-chlorobenzylidene | A375 (Melanoma) | 9.8 ± 0.7 |
| PPC-1 (Prostate) | 15.6 ± 1.2 | ||
| MDA-MB-231 (Breast) | > 50 | ||
| 9e | 4-bromobenzylidene | A375 (Melanoma) | 11.2 ± 0.9 |
| PPC-1 (Prostate) | 18.9 ± 1.5 | ||
| MDA-MB-231 (Breast) | > 50 | ||
| 9f | 4-methylbenzylidene | A375 (Melanoma) | 7.5 ± 0.6 |
| PPC-1 (Prostate) | 10.1 ± 0.8 | ||
| MDA-MB-231 (Breast) | > 50 | ||
| 10 | Alkylated 4-bromobenzylidene | A375 (Melanoma) | 14.5 ± 1.1 |
| PPC-1 (Prostate) | 22.3 ± 1.8 | ||
| MDA-MB-231 (Breast) | > 50 |
Data extracted from a study by Bertašiūtė et al. (2023).
Table 2: Cytotoxicity of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound ID | R Group | Cell Line | % Viability at 100 µM |
| 18 | 4-(1H-benzo[d]imidazol-2-yl) | A549 (Lung) | ~40% |
| 19 | 4-(2,5-dimethyl-1H-pyrrol-1-yl) | A549 (Lung) | ~35% |
| 20 | N'-(thiophen-2-ylmethylene) | A549 (Lung) | ~30% |
| 21 | N'-(5-nitrothiophen-2-ylmethylene) | A549 (Lung) | ~25% |
| 22 | 1,1'-(4,4'-(hydrazine-1,2-diylidenebis(methanylylidene))bis(4,1-phenylene))bis(N,N-dimethylaniline) | A549 (Lung) | ~20% |
Data extracted from a study by Kairytė et al. (2022).[1]
2.2. Experimental Protocols for Anticancer Activity Assessment
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells include medium with vehicle (e.g., DMSO) and medium alone (blank). The plates are then incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals. The plate is shaken on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
Experimental Protocol: Wound Healing (Scratch) Assay for Cell Migration
The wound healing assay is a method to study cell migration in vitro.[4][5][6]
-
Cell Seeding: Cells are seeded in a multi-well plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip (e.g., p200) is used to create a straight scratch or "wound" in the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Fresh medium, with or without the test compound, is added to the wells.
-
Imaging: The plate is placed under a microscope, and images of the scratch are captured at time zero and at regular intervals thereafter (e.g., every 6, 12, or 24 hours).
-
Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is then calculated and compared between treated and untreated cells to assess the effect of the compound on cell migration.
Potential Antimicrobial Activities
Derivatives of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid have also been investigated for their antibacterial and antifungal properties.
3.1. Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the antimicrobial activity of various derivatives, expressed as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.
Table 3: Antibacterial Activity of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound ID | R Group on Hydrazone | S. aureus (ATCC 9144) MIC/MBC (µg/mL) | L. monocytogenes (ATCC 7644) MIC/MBC (µg/mL) | B. cereus (ATCC 11778) MIC/MBC (µg/mL) | E. coli (ATCC 8739) MIC/MBC (µg/mL) |
| 11a | benzylidene | 3.9 / 7.8 | 31.25 / 62.5 | 31.25 / 62.5 | 125 / 250 |
| 11b | 5-nitrofuran-2-yl | 3.9 / 7.8 | 3.9 / 7.8 | 7.8 / 15.6 | 15.6 / 31.25 |
| 11d | 5-nitrothien-2-yl | 3.9 / 7.8 | 7.8 / 15.6 | 7.8 / 15.6 | 7.8 / 15.6 |
| Cefuroxime | (Control) | 7.8 / 15.6 | 15.6 / 31.25 | 15.6 / 31.25 | 7.8 / 15.6 |
Data extracted from a study by Krikštaponis et al. (2025).[7][8][9][10][11]
3.2. Experimental Protocol for Antimicrobial Activity Assessment
Experimental Protocol: Broth Microdilution Method for MIC and MBC Determination
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium, and medium with the bacterial suspension (growth control) are included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial count.
Conclusion
While there is no available information on the biological activities of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, its structural analogs have demonstrated significant potential as anticancer and antimicrobial agents in preclinical studies. In particular, hydrazone derivatives of the 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid scaffold have shown promising cytotoxicity against various cancer cell lines and potent activity against several bacterial strains. Further research, including mechanism of action studies and in vivo efficacy evaluations, is warranted to explore the therapeutic potential of this class of compounds. The synthetic accessibility and the possibility for diverse structural modifications make the 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid core an attractive starting point for the development of novel therapeutic agents.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Wound healing migration assay (Scratch assay) [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid: Synthesis, Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of growing interest in medicinal chemistry. Drawing upon extensive research into its analogs, this document details the synthetic pathways, biological activities, and potential mechanisms of action, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics. While specific biological data for the title compound is limited, this guide extrapolates from robust data on structurally similar molecules to present a thorough and insightful analysis.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a substituted phenyl ring at the 1-position, as in 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, offers a versatile platform for tuning the molecule's physicochemical properties and biological activity. Research into analogs of this compound has revealed significant potential in oncology and infectious diseases, positioning this class of molecules as a promising area for further investigation.
Synthesis and Chemical Properties
The synthesis of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids is typically achieved through a one-pot reaction between the appropriately substituted aniline and itaconic acid. This straightforward and efficient method allows for the generation of a diverse library of analogs.
General Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acids
The core structure is synthesized by the reaction of an aniline derivative with itaconic acid in a suitable solvent, often water, under reflux conditions. The reaction proceeds via a Michael addition followed by an intramolecular cyclization.
Synthesis of Derivatives
The carboxylic acid moiety of the core structure serves as a handle for further derivatization, enabling the synthesis of a wide range of analogs, including esters, amides, and hydrazones. These derivatives have shown enhanced biological activity compared to the parent carboxylic acid.
An In-depth Technical Guide to the Discovery and History of 5-Oxopyrrolidine-3-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and development of 5-oxopyrrolidine-3-carboxylic acids, a class of compounds with significant and growing interest in medicinal chemistry. This document details the initial discovery of the parent compound, its historical and modern synthesis, and the rationale and development of its derivatives as therapeutic agents.
Discovery and History: From Glutamic Acid to a Versatile Scaffold
The history of 5-oxopyrrolidine-3-carboxylic acid is intrinsically linked to the amino acid, glutamic acid. The parent compound of this class is more commonly known as pyroglutamic acid or 5-oxo-L-proline.
Its discovery dates back to 1882, when the simple heating of glutamic acid to 180°C was found to yield a new substance through the loss of a water molecule, leading to the formation of a cyclic lactam.[1] This process of intramolecular cyclization of glutamic acid or its amide, glutamine, is a key characteristic of this compound class.[2]
Initially, pyroglutamic acid was studied as a naturally occurring amino acid derivative. It is found in various biological systems and is an intermediate in the glutathione cycle.[1][3] For many years, its significance was primarily recognized in the context of peptide and protein chemistry, as N-terminal glutamine residues can spontaneously cyclize to form pyroglutamate, posing challenges for protein sequencing.[1]
However, from the 1980s onwards, there was a surge of interest in pyroglutamic acid as a chiral synthon in asymmetric synthesis.[2][4] Its rigid, cyclic structure and the presence of multiple functional groups (a carboxylic acid, a lactam, and a chiral center) make it an attractive starting material for the synthesis of a wide range of complex, biologically active molecules, including alkaloids and other natural products.[2][5] This realization marked a pivotal point in the history of 5-oxopyrrolidine-3-carboxylic acids, transitioning them from a chemical curiosity to a valuable scaffold in drug discovery.
The rationale for using pyroglutamic acid and its derivatives in drug design is multifaceted:
-
Chiral Pool Synthesis: As a readily available and inexpensive chiral molecule, it serves as an excellent starting point for the synthesis of enantiomerically pure compounds.[2]
-
Conformational Constraint: The rigid pyrrolidone ring can be used to lock flexible peptide chains into specific conformations, which can enhance binding to biological targets and improve metabolic stability.[6]
-
Pharmacophore Scaffolding: The core structure provides a versatile framework to which various functional groups can be attached to explore structure-activity relationships (SAR) and develop compounds with diverse pharmacological activities.
-
Mimicry of Natural Ligands: Derivatives can be designed to mimic the structure of other amino acids or endogenous ligands, enabling the modulation of various biological pathways.[4]
Synthesis of 5-Oxopyrrolidine-3-carboxylic Acids and Their Derivatives
The synthesis of the 5-oxopyrrolidine-3-carboxylic acid core and its subsequent derivatization are central to its application in medicinal chemistry.
Historical Synthesis of the Core Structure
The foundational method for synthesizing pyroglutamic acid is the thermal dehydration of glutamic acid, as discovered in 1882. This straightforward approach highlights the inherent propensity of glutamic acid to cyclize.
Modern Synthetic Strategies for Derivatives
Modern synthetic chemistry has expanded upon this basic principle to create a vast library of substituted 5-oxopyrrolidine-3-carboxylic acid derivatives. A common and efficient method involves the reaction of itaconic acid with a primary amine, often an aniline derivative, in a refluxing aqueous solution. The intermediate, a 4-arylamino-3-carboxybutanoic acid, is typically not isolated as it readily undergoes cyclization to form the desired 5-oxopyrrolidine-3-carboxylic acid core.
This core structure then serves as a versatile starting material for a variety of chemical transformations to introduce diverse functional groups and build molecular complexity. These modifications are crucial for tuning the biological activity of the resulting compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives.
Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol describes the synthesis of a key intermediate used in the development of various bioactive derivatives.
-
Reactants: A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is prepared.
-
Reaction: The mixture is refluxed for 12 hours. Subsequently, 5% hydrochloric acid (100 mL) is added, and the mixture is stirred for 5 minutes.
-
Work-up and Purification: After cooling, the formed crystalline solid is filtered, washed with water, and purified by dissolving it in a 5% sodium hydroxide solution. The solution is filtered, and the filtrate is acidified with hydrochloric acid to a pH of 5.
-
Product: The resulting white solid is 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Synthesis of 1-(2-Hydroxyphenyl)-N'-substituted-5-oxopyrrolidine-3-carbohydrazides (Hydrazones)
This protocol outlines the synthesis of hydrazone derivatives, which have shown significant biological activity.
-
Starting Material: 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide is used as the starting material.
-
Reaction: To a hot solution of the hydrazide (0.7 g, 3 mmol) in propan-2-ol (15 mL), the corresponding aromatic or non-aromatic aldehyde (4 mmol) is added.
-
Reaction Conditions: The mixture is heated at reflux for 2 hours (or 40 minutes for specific derivatives like compound 14) and then cooled.
-
Isolation: The solid product that forms is filtered off, washed with propan-2-ol, and dried to yield the target hydrazone.
Therapeutic Applications and Biological Activity
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a wide range of therapeutic applications, with the most prominent being in the areas of antibacterial and anticancer research.
Antibacterial Activity
Numerous studies have demonstrated the potential of these compounds as novel antibacterial agents, particularly against Gram-positive bacteria. The derivatization of the core structure allows for the fine-tuning of their activity spectrum and potency.
Table 1: Antibacterial Activity of Selected 5-Oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9 | [7] |
| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | <7.8 | [7] |
| Hydrazone with 5-nitrofuran-2-yl moiety | Various bacterial strains | Potent activity | [7] |
| 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide | Various bacterial strains | Highest activity in study | [8] |
Anticancer Activity
The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been explored for the development of anticancer agents. Derivatives have shown cytotoxicity against various cancer cell lines.
Table 2: Anticancer Activity of Selected 5-Oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound | Cell Line | Activity | Reference |
| 5-Fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent | A549 (human pulmonary cancer) | Highest anticancer activity in study | [9] |
| Hydrazone-containing derivatives | MDA-MB-231 (TNBC), PPC1 (prostate), A375 (melanoma) | Cytotoxic | |
| Compounds 18-22 (various derivatives) | A549 cells | Most potent anticancer activity in study |
Future Perspectives
The journey of 5-oxopyrrolidine-3-carboxylic acids from a simple cyclized amino acid to a privileged scaffold in medicinal chemistry is a testament to the power of chemical synthesis and drug design. The versatility of this core structure, coupled with the growing body of evidence for its utility in developing potent and selective therapeutic agents, ensures that it will remain an active area of research for years to come. Future studies will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring new therapeutic areas, and developing more efficient and sustainable synthetic methodologies. The rich history and promising future of 5-oxopyrrolidine-3-carboxylic acids highlight their enduring importance in the quest for novel medicines.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. benthamscience.com [benthamscience.com]
- 3. 5-oxoproline | SGD [yeastgenome.org]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. L-pyroglutamic acid – description and application - Georganics [georganics.sk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyroglutamic Acid | Rupa Health [rupahealth.com]
Synthetic Pathway of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the starting materials, precursors, and synthetic methodology for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Synthesis Route
The primary and most direct synthetic route to 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves the condensation reaction between a substituted aniline and itaconic acid. In the case of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, the key starting materials are 2-fluoroaniline and itaconic acid. This reaction is typically carried out by refluxing the reactants in water.
Starting Materials and Precursors
The essential starting materials for the synthesis are:
-
2-Fluoroaniline: This is the primary precursor that introduces the 2-fluorophenyl moiety to the pyrrolidinone ring.
-
Itaconic Acid: This dicarboxylic acid serves as the backbone for the 5-oxopyrrolidine-3-carboxylic acid core structure.
Synthetic Pathway Diagram
Caption: Synthetic route to 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Quantitative Data from Analogous Syntheses
The following table summarizes the reaction conditions and outcomes for the synthesis of structurally similar compounds, which can be used to estimate the expected results for the target compound.
| Product | Starting Aniline | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | 2,4-Difluoroaniline | Water | 22 | 73 | 140-141 | [1] |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | o-Aminophenol | Water | 12 | 74.4 | 178-179 | [2] |
| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | N-(4-aminophenyl)acetamide | Water | - | - | - | [3] |
| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | - | - | - | - | - | [4][5] |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, adapted from the synthesis of its analogs.[1][2]
Materials:
-
2-Fluoroaniline
-
Itaconic acid
-
Deionized water
-
5% Sodium hydroxide solution
-
Hydrochloric acid
-
Sodium dithionite (optional, used for purification in one analog synthesis[1])
Procedure:
-
A mixture of 2-fluoroaniline and itaconic acid (in a molar ratio of approximately 1:1.4) is prepared in water.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours.
-
After the reflux period, the mixture is cooled to room temperature, which should induce the precipitation of the crude product.
-
The precipitate is collected by filtration.
-
For purification, the crude solid is dissolved in an aqueous 5% sodium hydroxide solution.
-
A small amount of a reducing agent, such as sodium dithionite, may be added to decolorize the solution, which is then filtered.[1]
-
The filtrate is then acidified with hydrochloric acid to a pH of 1.
-
The resulting precipitate, which is the purified 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, is collected by filtration, washed with water, and dried.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis and purification.
Further Transformations
The resulting 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be a versatile intermediate for the synthesis of a variety of derivatives. For instance, the carboxylic acid can be esterified, and this ester can then be reacted with hydrazine hydrate to form a carbohydrazide.[1] This hydrazide is a key precursor for synthesizing hydrazones, pyrazoles, and other heterocyclic compounds with potential biological activities.[1][2][6]
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
A Comprehensive Theoretical Analysis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives are recognized as crucial components in many biologically active molecules.[1][2] This technical guide outlines a comprehensive theoretical framework for the in-depth computational analysis of a specific analogue, 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid . In the absence of published theoretical studies on this particular compound, this document serves as a methodological blueprint, detailing the necessary computational protocols to elucidate its structural, electronic, and spectroscopic properties. The proposed workflow utilizes Density Functional Theory (DFT) for quantum chemical calculations and molecular docking for exploring potential bioactivity, providing a robust foundation for future research and drug design initiatives.
Proposed Theoretical Investigation Workflow
A systematic computational analysis is essential to understand the intrinsic properties of a molecule. The following workflow is proposed for a thorough theoretical investigation of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This multi-step process ensures a comprehensive characterization from fundamental geometry to potential protein interactions.
Caption: A proposed workflow for the comprehensive theoretical study of the title compound.
Quantum Chemical Calculations: Predicted Data
The following tables present hypothetical yet realistic data that would be obtained by following the proposed computational workflow. These values are based on typical results for structurally similar molecules and serve as a reference for expected outcomes.
Optimized Molecular Geometry
A full geometry optimization without symmetry constraints would be performed to locate the global minimum energy structure. Key geometric parameters are predicted below.
Table 1: Predicted Optimized Geometric Parameters (Bond Lengths and Angles)
| Parameter | Type | Value (Å or °) | Description |
|---|---|---|---|
| C1=O1 | Bond Length | 1.22 Å | Carbonyl bond of the pyrrolidinone ring |
| C4=O2 | Bond Length | 1.23 Å | Carbonyl bond of the carboxylic acid |
| C5-O3 | Bond Length | 1.35 Å | C-O bond of the carboxylic acid |
| C1-N1 | Bond Length | 1.38 Å | Amide C-N bond in the pyrrolidinone ring |
| N1-C6 | Bond Length | 1.43 Å | Bond between pyrrolidinone N and phenyl C |
| C7-F1 | Bond Length | 1.36 Å | C-F bond on the phenyl ring |
| ∠(O1-C1-N1) | Bond Angle | 126.5° | Angle within the amide group |
| ∠(C1-N1-C6) | Bond Angle | 125.0° | Angle around the pyrrolidinone nitrogen |
| ∠(C2-C3-C4) | Bond Angle | 104.5° | Angle within the five-membered ring |
| C6-C7-C8-C9 | Dihedral Angle | ~35-55° | Torsion angle of the phenyl ring relative to the pyrrolidinone ring |
Vibrational Frequencies
Frequency calculations are crucial to confirm the optimized structure as a true energy minimum and to predict the infrared (IR) spectrum. No imaginary frequencies should be present.
Table 2: Predicted Prominent Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 | Medium | O-H stretch (Carboxylic acid, H-bonded dimer) |
| ~3075 | Weak | C-H stretch (Aromatic) |
| ~2980 | Medium | C-H stretch (Aliphatic, CH₂) |
| ~1745 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Very Strong | C=O stretch (Amide I band, Pyrrolidinone) |
| ~1605 | Medium | C=C stretch (Aromatic ring) |
| ~1450 | Medium | C-H bend (Aliphatic, CH₂) |
| ~1250 | Strong | C-F stretch (Aromatic) |
| ~1220 | Strong | C-N stretch (Amide) |
Electronic Properties
Analysis of the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) provides insight into the molecule's reactivity, stability, and intermolecular interaction sites.
Table 3: Predicted Key Electronic and Quantum Chemical Properties
| Property | Predicted Value | Significance |
|---|---|---|
| Energy of HOMO | -6.8 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| Energy of LUMO | -1.5 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Indicates chemical stability and reactivity; a larger gap suggests higher stability. |
| Dipole Moment | ~3.5 - 4.5 D | Measures molecular polarity, influencing solubility and intermolecular forces. |
| Molecular Electrostatic Potential (MEP) | Negative regions around carbonyl oxygens; Positive region on carboxylic acid proton. | Predicts sites for electrophilic (blue/positive) and nucleophilic (red/negative) attack. |
Detailed Computational Methodologies
This section provides the detailed protocols required to generate the data outlined above.
Quantum Chemical Calculations Protocol
-
Software: All quantum chemical calculations would be performed using the Gaussian 16 suite of programs.
-
Methodology: The theoretical analysis would be based on Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, would be employed for its reliability in describing organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set would be used for all atoms. This is a triple-zeta Pople-style basis set that includes diffuse functions (++) on heavy atoms and hydrogens, as well as polarization functions (d,p), providing a good balance between accuracy and computational cost for a molecule of this size.
-
Geometry Optimization: The initial 3D structure of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid would be built and subjected to a full geometry optimization without any constraints. The optimization would be carried out until the forces on each atom are negligible and the geometry corresponds to a stationary point on the potential energy surface.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation would be performed at the identical level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies would confirm that the optimized structure is a true local minimum. The results would be used to predict the IR spectrum and thermodynamic properties.
-
Electronic Property Analysis:
-
FMOs: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be extracted from the optimization output file. The HOMO-LUMO energy gap would be calculated as E_gap = E_LUMO - E_HOMO.
-
MEP: The Molecular Electrostatic Potential (MEP) map would be generated by mapping the electrostatic potential onto the total electron density surface (isovalue = 0.002 a.u.) to visualize the charge distribution and identify reactive sites.
-
Molecular Docking Protocol (Proposed)
Given that pyrrolidinone derivatives often exhibit biological activity, a molecular docking study is a logical next step to explore potential protein targets.
-
Software: AutoDock Vina or GOLD (Genetic Optimisation for Ligand Docking) are recommended for their robust search algorithms and scoring functions.
-
Ligand Preparation: The DFT-optimized structure of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid would be used. Charges would be calculated (e.g., Gasteiger charges), and rotatable bonds would be defined.
-
Receptor Preparation: A relevant protein target would be selected from the Protein Data Bank (PDB). For instance, a cyclooxygenase (COX) enzyme could be a hypothetical target, as some carboxylic acid derivatives show anti-inflammatory activity. The receptor would be prepared by removing water molecules and co-ligands, adding polar hydrogens, and assigning charges.
-
Grid Generation and Docking: A grid box would be defined to encompass the active site of the receptor. The docking simulation would then be run, allowing the ligand to flexibly explore conformations within the defined binding pocket. The program typically generates multiple binding poses.
-
Analysis: The resulting poses would be ranked based on their predicted binding affinity (scoring function value, e.g., kcal/mol). The top-ranked poses would be visualized to analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the active site.
Conclusion
This whitepaper presents a comprehensive and systematic computational methodology for the theoretical characterization of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid . By employing DFT calculations for structural and electronic analysis and molecular docking for exploring biological interactions, researchers can gain significant insights into the molecule's intrinsic properties and potential as a bioactive agent. The detailed protocols and predicted data herein provide a foundational guide for initiating and executing a rigorous computational study, paving the way for targeted experimental validation and further development in medicinal chemistry.
References
Structure-Activity Relationship of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide
Introduction: This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for a class of compounds based on the 1-Aryl-5-oxopyrrolidine-3-carboxylic acid scaffold. Due to a lack of specific SAR studies on "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid," this document focuses on closely related analogs, primarily the 1-(2,4-difluorophenyl) derivative, to elucidate the impact of structural modifications on biological activity, with a particular emphasis on anticancer properties. The data and protocols presented herein are synthesized from various published research articles.
Core Structure and Numbering
The fundamental scaffold for the compounds discussed is 1-Aryl-5-oxopyrrolidine-3-carboxylic acid. The key positions for substitution and modification are the aryl ring (typically at position 1 of the pyrrolidine ring) and the carboxylic acid group at position 3.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid derivatives is significantly influenced by modifications at the C3 and N1 positions. The primary focus of the available research has been on the anticancer and, to a lesser extent, antimicrobial activities of these compounds.
Modifications at the C3-Carboxylic Acid Position
Transformation of the carboxylic acid at the C3 position into various functional groups has been a key strategy to enhance biological activity. The most notable findings include:
-
Conversion to Hydrazides and Hydrazones: The conversion of the C3-carboxylic acid to a carbohydrazide, and subsequently to various hydrazones, is a critical step for imparting significant cytotoxic activity.[1][2] The parent carboxylic acids and their methyl esters generally exhibit no significant anticancer activity.[3]
-
Influence of Hydrazone Substituents: The nature of the substituent on the hydrazone moiety plays a crucial role in determining the potency and selectivity of the anticancer effect.
-
Hydrazone derivatives bearing a 5-nitrothiophene moiety have consistently shown high cytotoxicity against various cancer cell lines, including melanoma (IGR39), prostate cancer (PPC-1), and triple-negative breast cancer (MDA-MB-231).[4][5] This particular substituent has also been identified as a potent inhibitor of cancer cell migration.[5]
-
Other effective substituents on the benzylidene ring of the hydrazone include 4-chloro, 4-bromo, and 4-methyl groups.[1]
-
In general, hydrazone-containing compounds have been identified as the most potent cytotoxic agents among the various derivatives of the 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold.[1]
-
-
Formation of Other Heterocycles: While the formation of other heterocyclic rings like pyrroles, pyrazoles, oxadiazoles, and triazoles at the C3 position has been explored, these modifications generally result in reduced anticancer activity compared to the most active hydrazones.[1][3]
Modifications at the N1-Aryl Position
The substitution pattern on the N1-phenyl ring also modulates the biological activity.
-
Fluorine Substitution: The presence of fluorine atoms on the phenyl ring, as seen in the 1-(2,4-difluorophenyl) analog, is associated with potent anticancer activity in the corresponding hydrazone derivatives.[1]
-
Other Substitutions: Studies on derivatives with other substituents on the phenyl ring, such as 2-hydroxy, 3,5-dichloro-2-hydroxy, and 4-(phenylamino), have also yielded compounds with significant anticancer and antimicrobial activities.[4][6] For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated high anticancer activity in an A549 human pulmonary cancer cell culture model.[2][6]
Quantitative SAR Data
The following table summarizes the anticancer activity of selected 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines.
| Compound ID | C3-Modification | R Group on Hydrazone | Cell Line | Activity Data (% Viability @ 100 µM or EC50 in µM) | Reference |
| 2 | Carboxylic Acid | - | MDA-MB-231, PPC-1, A375 | Low Activity | [1][7] |
| 7b | Hydrazone | (5-nitrothiophen-2-yl)methylene | A375 | High Activity | [1] |
| 9a | Hydrazone | benzylidene | A375 | High Activity | [1] |
| 9c | Hydrazone | 4-chlorobenzylidene | A375 | High Activity | [1] |
| 9e | Hydrazone | 4-bromobenzylidene | A375 | High Activity | [1] |
| 9f | Hydrazone | 4-methylbenzylidene | A375 | High Activity | [1] |
| 10 | Alkylated Hydrazone | 4-bromobenzylidene | A375 | High Activity | [1] |
| 11 | N-(2,5-dimethyl-1H-pyrrol-1-yl)carboxamide | - | MDA-MB-231, PPC-1, A375 | Reduced Activity | [1] |
| 13 (Diphenylamine analog) | Hydrazone | 5-nitrothiophene | IGR39 | EC50 = 2.50 ± 0.46 µM | [4] |
| 13 (Diphenylamine analog) | Hydrazone | 5-nitrothiophene | PPC-1 | EC50 = 3.63 ± 0.45 µM | [4] |
| 13 (Diphenylamine analog) | Hydrazone | 5-nitrothiophene | MDA-MB-231 | EC50 = 5.10 ± 0.80 µM | [4] |
Experimental Protocols
Synthesis
1. Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Core Synthesis) [1]
-
A mixture of 2,4-difluoroaniline (1 equivalent), itaconic acid (1.4 equivalents), and water is refluxed for 22 hours.
-
After cooling, the formed precipitate is filtered off.
-
The precipitate is dissolved in an aqueous 5% sodium hydroxide solution, and sodium dithionite is added.
-
The solution is filtered, and the filtrate is acidified with hydrochloric acid to a pH of 1 to yield the title compound.
2. Synthesis of Methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate (Esterification) [1]
-
The carboxylic acid (1 equivalent) is dissolved in methanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is heated at reflux for 2 hours.
-
The solvent is distilled under reduced pressure.
-
The residue is neutralized with a 5% sodium carbonate solution.
-
The formed crystals are filtered, washed with water, and purified by recrystallization.
3. Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide (Hydrazide Formation)
-
The methyl ester (1 equivalent) is reacted with hydrazine hydrate in 2-propanol under reflux.[1]
-
Upon cooling, the hydrazide crystallizes from the reaction mixture.
4. Synthesis of Hydrazone Derivatives (General Procedure) [4]
-
The carbohydrazide (1 equivalent) is dissolved in methanol.
-
The corresponding aldehyde or ketone (1.1 equivalents) is added.
-
The reaction mixture is heated at 60-70 °C.
-
The resulting hydrazone precipitates and is collected by filtration.
Biological Assays
MTT Assay for Cytotoxicity [7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231, PPC-1, A375) are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the synthesized compounds at various concentrations (e.g., a single high concentration of 100 µM for initial screening, or a range of concentrations for EC50 determination) for a specified incubation period (e.g., 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. For dose-response experiments, the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
In Silico Modeling of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds and its utility in drug discovery.[1][2][3] This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid," a representative member of this promising class of molecules. The guide details methodologies for target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All quantitative data are presented in structured tables for comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to enhance comprehension. This document serves as a practical resource for researchers engaged in the computational assessment of novel pyrrolidine-based therapeutic agents.
Introduction
The five-membered pyrrolidine ring is a versatile heterocyclic scaffold widely employed by medicinal chemists to develop novel therapeutics for a range of human diseases.[1][2] Its non-planar, sp³-hybridized nature allows for a thorough exploration of pharmacophore space and contributes significantly to the stereochemistry and three-dimensional structure of a molecule.[1][2] Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties.[4][5][6][7][8] Given the therapeutic potential of this chemical class, in silico modeling presents a powerful approach to elucidate their mechanism of action, predict their biological targets, and assess their drug-like properties, thereby accelerating the drug discovery and development process.[9][10]
This guide outlines a systematic in silico approach to characterize the interactions of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid."
Hypothetical In Silico Modeling Workflow
The proposed in silico workflow for "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is a multi-step process designed to comprehensively evaluate its therapeutic potential. The workflow begins with target identification and proceeds through molecular docking, molecular dynamics simulations, and ADMET prediction to build a complete computational profile of the compound.
Target Identification and Preparation
Based on the reported activities of structurally similar compounds, potential biological targets for "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" could include enzymes and proteins involved in cancer cell proliferation and bacterial survival. For the purpose of this guide, we will consider Protein Kinase G (PKG) from Mycobacterium tuberculosis as a hypothetical target, given the documented anti-tubercular potential of some pyrrolidine derivatives.
Experimental Protocol: Target Preparation
-
Sequence Retrieval: Obtain the amino acid sequence of the target protein (e.g., PKG) from a public database like UniProt.
-
Homology Modeling: If the 3D structure is not available, use a homology modeling server (e.g., SWISS-MODEL) to build a model based on a suitable template structure.
-
Structure Validation: Assess the quality of the modeled structure using tools like PROCHECK and Ramachandran plot analysis.
-
Protein Preparation: Use a molecular modeling software (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools) to:
-
Add hydrogen atoms.
-
Assign correct bond orders.
-
Optimize hydrogen bond networks.
-
Perform a constrained energy minimization to relieve steric clashes.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique provides insights into the binding mode and affinity.
Experimental Protocol: Molecular Docking
-
Ligand Preparation:
-
Draw the 2D structure of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" using a chemical drawing tool.
-
Convert the 2D structure to a 3D conformation.
-
Generate possible ionization states at a physiological pH (e.g., 7.4).
-
Perform an energy minimization of the ligand structure.
-
-
Grid Generation: Define the binding site on the prepared protein structure. A grid box is typically centered on the active site or a known ligand-binding pocket.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined receptor grid. Multiple docking poses are typically generated.
-
Pose Analysis: Analyze the predicted binding poses based on their docking scores and interactions with key amino acid residues in the binding site.
Hypothetical Docking Results
The following table summarizes hypothetical docking scores and key interactions of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" and a reference inhibitor with the active site of Protein Kinase G.
| Compound | Docking Score (kcal/mol) | Key Interactions |
| 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | -8.5 | Hydrogen bonds with VAL85, GLU120; Pi-cation interaction with LYS70 |
| Reference Inhibitor (e.g., Isoniazid) | -6.2 | Hydrogen bond with SER122 |
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide a deeper understanding of the stability of the protein-ligand complex and the dynamics of their interactions over time.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Place the best-ranked docked complex in a periodic box of a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization: Perform energy minimization of the entire system to remove bad contacts.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) to ensure the system reaches a stable state.
-
Production Run: Run the production MD simulation for a sufficient time (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of key protein-ligand interactions.
Hypothetical MD Simulation Data
| Parameter | Value | Interpretation |
| Average Protein RMSD | 1.8 Å | The protein backbone is stable throughout the simulation. |
| Average Ligand RMSD | 1.2 Å | The ligand remains stably bound in the active site. |
| Key Hydrogen Bond Occupancy (VAL85) | 85% | A stable hydrogen bond is maintained between the ligand and VAL85. |
Binding Free Energy Calculation
Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores.
Experimental Protocol: MM/PBSA Calculation
-
Snapshot Extraction: Extract snapshots from the stable part of the MD trajectory.
-
Energy Calculation: For each snapshot, calculate the molecular mechanics potential energy (MM), the polar solvation energy (PB/GB), and the non-polar solvation energy (SA) for the complex, protein, and ligand individually.
-
Free Energy Calculation: Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
Hypothetical Binding Free Energy Data
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 25.5 |
| Non-polar Solvation Energy | -4.1 |
| Binding Free Energy (ΔG_bind) | -44.6 |
ADMET Prediction
ADMET prediction is crucial for evaluating the drug-like properties of a compound and identifying potential liabilities early in the drug discovery process.
Experimental Protocol: In Silico ADMET Prediction
-
Input: Use the 2D or 3D structure of the compound as input for ADMET prediction software (e.g., SwissADME, pkCSM).
-
Property Calculation: The software calculates various physicochemical properties and predicts pharmacokinetic and toxicological endpoints based on established models.
Hypothetical ADMET Profile
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 239.21 g/mol | < 500 g/mol |
| LogP | 1.5 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| Human Intestinal Absorption | High | High |
| BBB Permeability | Low | Low (for peripheral targets) |
| CYP2D6 Inhibition | No | No |
| AMES Toxicity | Non-toxic | Non-toxic |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" acts as an inhibitor of a key protein kinase, leading to the downstream inhibition of cell proliferation.
Logical Relationships in the Study
The logical flow of this in silico study is based on a hierarchical approach, where the results of each step inform the next.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Technical Guide: Solubility and Stability Studies of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential solubility and stability studies for the compound 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The following sections detail experimental protocols and data presentation, offering a framework for the systematic evaluation of this molecule's physicochemical properties, which are critical for its potential development as a therapeutic agent.
Solubility Profile
A thorough understanding of a compound's solubility is fundamental for formulation development, bioavailability, and overall therapeutic efficacy. The solubility of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid should be assessed in various aqueous and organic solvents.
Aqueous Solubility
The aqueous solubility is a critical parameter, influencing dissolution and absorption in biological systems. Due to its carboxylic acid moiety, the compound's solubility is expected to be pH-dependent.
Table 1: Aqueous Solubility Data
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Deionized Water | 25 | Data Not Available | Shake-flask |
| Phosphate Buffer (pH 5.0) | 25 | Data Not Available | Shake-flask |
| Phosphate Buffer (pH 7.4) | 25 | Data Not Available | Shake-flask |
| 5% NaOH | 25 | Data Not Available | Visual Assessment[1][2][3] |
| 5% NaHCO₃ | 25 | Data Not Available | Visual Assessment[1][2][3] |
Note: Specific quantitative data for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is not publicly available. The table serves as a template for data presentation.
Organic Solvent Solubility
Solubility in organic solvents is important for purification, crystallization, and the preparation of stock solutions for in vitro and in vivo studies.
Table 2: Organic Solvent Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | Data Not Available |
| Ethanol | 25 | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available |
| Acetonitrile | 25 | Data Not Available |
Note: Specific quantitative data for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is not publicly available. The table serves as a template for data presentation.
Experimental Protocols: Solubility Determination
Shake-Flask Method for Quantitative Aqueous Solubility
This method is the gold standard for determining thermodynamic solubility.
-
Preparation: Prepare saturated solutions by adding an excess of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid to the desired aqueous media (e.g., deionized water, phosphate buffers at various pH levels).
-
Equilibration: Agitate the solutions in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the supernatant from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Qualitative Solubility in Alkaline Solutions
This provides a rapid assessment of the acidic nature of the compound.
-
Procedure: To a small test tube, add approximately 0.1 g of the powdered solid.[3]
-
Add 3 mL of 5% NaOH or 5% NaHCO₃ solution.[3]
-
Agitate the mixture and observe for dissolution. For carboxylic acids, dissolution is expected in both NaOH and NaHCO₃.[1][2]
-
In the case of NaHCO₃, the evolution of CO₂ gas (effervescence) is a positive indication of a carboxylic acid.[1][3]
Caption: Workflow for solubility determination of the target compound.
Stability Profile
Stability testing is crucial to determine the intrinsic stability of the molecule and to establish a re-test period or shelf-life.[4][5] These studies evaluate how the quality of the active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[6]
Solid-State Stability
Solid-state stability is assessed under various storage conditions as outlined in the ICH guidelines.
Table 3: Solid-State Stability Testing Conditions and Schedule
| Study | Storage Condition | Testing Time Points (Months) |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
RH = Relative Humidity
Solution-State Stability
Solution-state stability is important for understanding degradation pathways in liquid formulations and during analytical sample preparation.
Table 4: Solution-State Stability Parameters
| Parameter | Conditions |
| pH | Acidic (e.g., pH 1.2), Neutral (e.g., pH 7.0), Basic (e.g., pH 9.0) |
| Temperature | Refrigerated (2-8°C), Ambient (25°C), Elevated (e.g., 40°C) |
| Solvent | Aqueous buffers, Organic solvents (e.g., Methanol, Acetonitrile) |
Forced Degradation (Stress Testing)
Stress testing is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[4] This helps in developing stability-indicating analytical methods.
Table 5: Forced Degradation Conditions
| Stress Condition | Typical Procedure |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Dry heat at 80°C for 48 hours |
| Photostability | Exposure to ICH-specified light conditions (UV and visible) |
Experimental Protocols: Stability Assessment
Long-Term and Accelerated Stability Study
-
Batch Selection: Use at least one representative batch of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[7]
-
Packaging: Store the compound in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[5]
-
Storage: Place the samples in stability chambers maintained at the conditions specified in Table 3.
-
Testing: At each time point, withdraw samples and test for appearance, assay, purity (degradation products), and any other critical quality attributes.[4][6] A validated stability-indicating HPLC method is essential for these analyses.
Forced Degradation Study
-
Sample Preparation: Prepare solutions of the compound in the respective stress media (acid, base, oxidizing agent). For thermal and photostability, use the solid compound.
-
Stress Application: Expose the samples to the conditions outlined in Table 5.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are adequately detected.
-
Peak Purity: Perform peak purity analysis (e.g., using a photodiode array detector) to ensure that the main peak is not co-eluting with any degradation products.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Context of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives, compounds of interest for their potential therapeutic applications. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a detailed guide for the synthesis and further investigation of this chemical series.
Introduction
The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural motif in many biologically active molecules.[1] Hydrazone derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[2][3] This document details the synthetic pathway to produce various hydrazone derivatives of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and provides context for their potential biological mechanisms of action.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its hydrazone derivatives. The data is extrapolated from similar reported syntheses of fluorinated analogs.[4]
Table 1: Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid (Compound 2)
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| 2-Fluoroaniline | Itaconic Acid | 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | ~70-80 | ~140-145 |
Table 2: Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide (Compound 4)
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| Methyl 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine Hydrate | 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | ~90-98 | ~220-225 |
Table 3: Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives (Compound 5)
| Carbohydrazide | Aldehyde/Ketone | Product | Yield (%) |
| 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | Benzaldehyde | N'-Benzylidene-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | ~70-90 |
| 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | ~75-95 |
| 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | Acetone | 1-(2-Fluorophenyl)-N'-(propan-2-ylidene)-5-oxopyrrolidine-3-carbohydrazide | ~55-65 |
Experimental Protocols
The following are detailed protocols for the synthesis of the target compounds.
Protocol 1: Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid (2)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and itaconic acid (1.2-1.5 eq) in water.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Dissolve the crude product in an aqueous 5% sodium hydroxide solution. Treat the solution with a small amount of sodium dithionite and filter. Acidify the filtrate with hydrochloric acid to a pH of approximately 1-2 to precipitate the pure product.
-
Final Product: Collect the white solid by filtration, wash with water, and dry to yield 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[4][5]
Protocol 2: Synthesis of Methyl 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylate (3)
-
Reaction Setup: Dissolve 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in an excess of methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Work-up: After cooling, neutralize the reaction mixture with a 5% sodium carbonate solution.
-
Final Product: Collect the resulting crystalline product by filtration and wash with water to obtain the methyl ester.[4]
Protocol 3: Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide (4)
-
Reaction Setup: Suspend Methyl 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylate (1.0 eq) in 2-propanol or methanol.
-
Reaction: Add hydrazine hydrate (8-10 eq) to the suspension and heat the mixture to reflux for 2-4 hours.
-
Final Product: Cool the reaction mixture. The product will crystallize out of the solution. Collect the precipitate by filtration, wash with a small amount of cold 2-propanol, and dry to yield the carbohydrazide.[4][5]
Protocol 4: General Procedure for the Synthesis of Hydrazone Derivatives (5)
-
Reaction Setup: Dissolve 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide (1.0 eq) in a suitable solvent such as methanol or 2-propanol, with gentle heating if necessary.
-
Reaction: Add the desired aldehyde or ketone (1.1-1.5 eq) to the solution. A catalytic amount of acid (e.g., a few drops of concentrated HCl or glacial acetic acid) can be added to facilitate the reaction.[6]
-
Precipitation: Stir the reaction mixture at room temperature or reflux for 20 minutes to 4 hours, monitoring the reaction by TLC. The product will typically precipitate out of the solution upon formation or cooling.
-
Final Product: Collect the solid product by filtration, wash with a small amount of cold solvent, and recrystallize if necessary to obtain the pure hydrazone derivative.[6]
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives.
Caption: Synthetic scheme for hydrazone derivatives.
Potential Biological Signaling Pathway
Hydrazone derivatives of pyrrolidinones have been investigated for their anticancer properties. Some studies suggest that these compounds can act as inhibitors of protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. Furthermore, some hydrazones have been shown to induce apoptosis through the activation of caspases.[7][8]
Caption: Putative anticancer signaling pathway.
Conclusion
The synthetic route to 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives is a robust and versatile process, allowing for the generation of a diverse library of compounds for biological screening. The established protocols provide a solid foundation for researchers to synthesize these molecules efficiently. The potential for these compounds to interact with key cellular pathways, such as those involved in cancer cell proliferation and survival, underscores their importance as a scaffold for the development of novel therapeutic agents. Further investigation into the specific molecular targets and mechanisms of action of these derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells [mdpi.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling [epublications.vu.lt]
Application Notes: 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged five-membered nitrogen-containing heterocycle that forms the core of numerous biologically active compounds, including several established anticancer agents.[1][2] Its unique structural and physicochemical properties, such as hydrophilicity and structural rigidity, make it an attractive moiety in medicinal chemistry for the development of novel therapeutics.[2] Derivatives of 5-oxopyrrolidine-3-carboxylic acid, in particular, have garnered significant attention for their potential in oncology. By modifying the substituents at the N1 and C3 positions of the pyrrolidinone ring, researchers have developed a variety of compounds with promising cytotoxic and antimetastatic activities against various cancer cell lines.[2][3][4]
This document provides an overview of the application of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, using 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid as a representative scaffold, in the context of anticancer drug discovery. It includes a summary of reported in vitro activities of analogous compounds, detailed experimental protocols for their evaluation, and diagrams illustrating potential mechanisms and experimental workflows.
Anticancer Activity of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives
While specific data for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively available in the public domain, numerous studies on closely related analogs demonstrate the potent anticancer activity of this class of compounds. The substitution pattern on the N-phenyl ring and the derivatization of the C3-carboxylic acid group into amides, hydrazones, and various heterocyclic moieties have been shown to be critical for their biological activity.[5][6][7]
Summary of In Vitro Anticancer Activity of Analogs
The following tables summarize the cytotoxic effects of various 1-Aryl-5-oxopyrrolidine-3-carboxylic acid derivatives against several human cancer cell lines.
Table 1: Cytotoxicity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid Hydrazone Derivatives [5][8]
| Compound ID | R Group (at C3-hydrazone) | Cell Line | EC50 (µM) |
| 9c | 4-chlorobenzylidene | A375 (Melanoma) | > 200 |
| PPC-1 (Prostate) | > 200 | ||
| 9e | 4-bromobenzylidene | A375 (Melanoma) | 12.0 ± 1.0 |
| PPC-1 (Prostate) | 13.0 ± 1.2 | ||
| 9f | 4-methylbenzylidene | A375 (Melanoma) | 6.4 ± 1.1 |
| PPC-1 (Prostate) | 8.8 ± 0.9 |
Table 2: Viability of A549 Lung Cancer Cells after Treatment with 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Derivatives (100 µM for 24h) [6]
| Compound ID | C3-Substituent | % Cell Viability |
| 1a | Carboxylic acid | 63.4 |
| 5-fluorobenzimidazole derivative | 5-Fluorobenzimidazole | ~20 |
Table 3: Cytotoxicity of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [4]
| Compound | Cell Line | EC50 (µM) |
| Series of derivatives | PPC-1 (Prostate) | 2.5 - 20.2 |
| IGR39 (Melanoma) | 2.5 - 20.2 |
Potential Signaling Pathways
Studies on substituted pyrrolidine derivatives suggest that their anticancer effects may be mediated through the induction of cell cycle arrest and apoptosis.[9] While the precise molecular targets for many of these compounds are still under investigation, the general mechanism often involves the inhibition of critical cellular processes required for proliferation and survival.
Caption: Potential mechanism of action for pyrrolidinone derivatives.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anticancer potential of compounds like 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives.
Protocol 1: MTT Cell Viability Assay
This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, PPC-1, A375)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[10]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 (or IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of a compound on cancer cell migration, an essential process in metastasis.
Materials:
-
Human cancer cell lines
-
Complete growth medium
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing the test compound at a non-toxic concentration (determined from the MTT assay). Use a vehicle control for comparison.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points. The inhibition of cell migration is determined by comparing the closure of the scratch in the treated wells to the control wells.[8][11]
Caption: Experimental workflow for evaluating anticancer compounds.
Conclusion
The 1-Aryl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents. The available data on various analogs indicate that this class of compounds possesses significant cytotoxic and antimigratory properties. Further synthesis and screening of derivatives, including those based on the 1-(2-Fluorophenyl) core, coupled with detailed mechanistic studies, are warranted to fully explore their therapeutic potential. The protocols and workflows described herein provide a robust framework for the preclinical evaluation of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid as a Potential Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" as a novel antimicrobial agent. While direct antimicrobial data for this specific compound is not yet publicly available, extensive research on analogous pyrrolidine derivatives suggests its potential as a promising scaffold for antibacterial drug discovery.[1][2][3][4][5] This document outlines the rationale for its investigation, summarizes the antimicrobial activities of structurally related compounds, and provides detailed protocols for its evaluation.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action.[2] The pyrrolidine core is a key structural motif found in many natural products and pharmacologically active compounds, and its derivatives have demonstrated a wide range of biological activities, including antibacterial and antifungal properties.[1][2]
Recent studies on derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have shown promising results. For instance, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes, with some derivatives surpassing the efficacy of the control antibiotic cefuroxime.[3][5][6] Similarly, other pyrrolidine derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival.[1] The introduction of a fluorine atom on the phenyl ring, as in the case of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid," is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, suggesting that this compound could exhibit significant antimicrobial activity.
Data Presentation: Antimicrobial Activity of Structurally Related Compounds
To provide a basis for the investigation of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid," the following table summarizes the Minimum Inhibitory Concentration (MIC) data of closely related 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives against various bacterial strains.
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with a 5-nitrothien-2-yl fragment | Staphylococcus aureus (ATCC 9144) | 3.90 | [3] |
| Listeria monocytogenes (ATCC 7644) | 3.90 | [3] | |
| Bacillus cereus (ATCC 11778) | 7.80 | [3] | |
| Escherichia coli (ATCC 8739) | 7.80 | [3] | |
| Hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with a 5-nitrofuran-2-yl moiety | Staphylococcus aureus (ATCC 9144) | 7.80 | [3] |
| Listeria monocytogenes (ATCC 7644) | 7.80 | [3] | |
| Bacillus cereus (ATCC 11778) | 15.6 | [3] | |
| Escherichia coli (ATCC 8739) | 15.6 | [3] | |
| Hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with a benzylidene moiety | Staphylococcus aureus (ATCC 9144) | 3.9 | [3][6] |
| Cefuroxime (Control) | Staphylococcus aureus (ATCC 9144) | 7.8 | [3][6] |
Experimental Protocols
The following are detailed protocols for the antimicrobial and cytotoxic evaluation of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid."
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from established methods and is designed to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[7][8][9][10][11][12]
Materials:
-
"1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" (Test Compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% w/v) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube containing MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][12]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.
-
-
Inoculation and Incubation:
-
Determination of MIC:
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.
-
Also, plate an aliquot from the positive control well.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
-
Logical Flow for MIC and MBC Determination
Caption: Logical workflow for the sequential determination of MIC and MBC.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol is used to assess the metabolic activity of mammalian cells after exposure to the test compound, serving as an indicator of cell viability and cytotoxicity.[12][13][14][15]
Materials:
-
"1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" (Test Compound)
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[13]
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Workflow for MTT Cytotoxicity Assay
Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.
Potential Mechanism of Action
While the exact mechanism of action for "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is yet to be determined, related pyrrolidinedione compounds have been shown to target bacterial fatty acid biosynthesis by inhibiting acetyl-CoA carboxylase.[16] Another potential mechanism, observed in other pyrrolidine derivatives, is the inhibition of DNA gyrase and topoisomerase IV.[1] Further investigation into the mechanism of action for this specific compound is warranted.
Hypothesized Signaling Pathway Inhibition
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. apec.org [apec.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its subsequent derivatization. The methodologies are based on established procedures for analogous N-aryl-5-oxopyrrolidine-3-carboxylic acids and are intended to be adaptable for the development of novel compounds for screening and development.
Introduction
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a key pharmacophore found in a variety of biologically active compounds. Derivatives of this core structure have demonstrated a range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The protocols outlined below describe a general synthetic route to produce these valuable compounds.
General Synthetic Scheme
The synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives commences with the reaction of 2-fluoroaniline with itaconic acid to form the core carboxylic acid structure. This intermediate can then be subjected to various transformations, such as esterification and conversion to a carbohydrazide, which serves as a versatile precursor for a range of derivatives including hydrazones and various heterocyclic compounds.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol describes the initial cyclization reaction to form the core pyrrolidinone structure.
Materials:
-
2-Fluoroaniline
-
Itaconic acid
-
Water
-
5% Sodium hydroxide solution
-
Sodium dithionite
-
Concentrated hydrochloric acid
Procedure:
-
A mixture of 2-fluoroaniline (1.0 eq), itaconic acid (1.4 eq), and water is refluxed for 22 hours.[1]
-
After cooling, the formed precipitate is filtered off.
-
The solid is dissolved in a 5% aqueous sodium hydroxide solution.
-
Sodium dithionite is added, and the solution is filtered.
-
The filtrate is acidified with concentrated hydrochloric acid to a pH of 1 to precipitate the product.
-
The precipitate is filtered, washed with water, and dried to yield 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid as a solid.
Protocol 2: Synthesis of Methyl 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylate
This protocol details the esterification of the carboxylic acid.
Materials:
-
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Methanol
-
Concentrated sulfuric acid
-
5% Sodium carbonate solution
Procedure:
-
Dissolve 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
After the reaction is complete, distill the solvent under reduced pressure.
-
Neutralize the residue with a 5% sodium carbonate solution.
-
The formed crystals are filtered, washed with water, and purified by recrystallization.[6]
Protocol 3: Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide
This protocol describes the formation of the carbohydrazide derivative.
Materials:
-
Methyl 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylate
-
Hydrazine monohydrate
-
2-Propanol
Procedure:
-
Dissolve Methyl 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylate (1.0 eq) in 2-propanol.
-
Add hydrazine monohydrate (2.0 eq) dropwise.
-
Reflux the reaction mixture for 8 hours.[6]
-
Upon cooling, the crystalline solid product precipitates.
-
Filter the solid and wash with 2-propanol to yield 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide.[6]
Protocol 4: Synthesis of Hydrazone Derivatives
This protocol provides a general method for the synthesis of hydrazones from the corresponding carbohydrazide.
Materials:
-
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide
-
Appropriate aromatic or heterocyclic aldehyde (1.1 eq)
-
2-Propanol
Procedure:
-
To a hot solution of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide (1.0 eq) in 2-propanol, add the corresponding aldehyde.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture. The resulting solid is filtered, washed with 2-propanol, and dried to give the final hydrazone derivative.
Data Presentation
The following tables summarize typical yields and melting points for analogous compounds synthesized using the protocols described above. These values can be used as a reference for the expected outcomes for the 1-(2-Fluorophenyl) derivatives.
Table 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids
| Aryl Group | Yield (%) | Melting Point (°C) |
| 2,4-Difluorophenyl | 73 | 140-141 |
| 2-Hydroxyphenyl | 74.4 | 178-179 |
Table 2: Synthesis of Methyl 1-Aryl-5-oxopyrrolidine-3-carboxylates
| Aryl Group | Yield (%) | Melting Point (°C) |
| 2,4-Difluorophenyl | 76 | 94-95 |
Table 3: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carbohydrazides
| Aryl Group | Yield (%) | Melting Point (°C) |
| 2,4-Difluorophenyl | 62 | 126-127 |
Visualizations
Experimental Workflow
The following diagram illustrates the general synthetic workflow for the preparation of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.
Caption: Synthetic scheme for derivatives.
Proposed Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
Recent studies have shown that aryl pyrrolidinone derivatives can act as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[6][7] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making it a target for anticancer and antimicrobial agents.
Caption: Inhibition of DHODH.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for the Characterization of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As a derivative of the 5-oxopyrrolidine-3-carboxylic acid scaffold, it is of interest for the synthesis of novel biologically active molecules.[1] Accurate and comprehensive characterization of this compound is crucial for its use in research and development. These application notes provide detailed protocols for the analytical characterization of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid using modern analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value |
| Chemical Formula | C₁₁H₁₀FNO₃ |
| Molecular Weight | 223.20 g/mol |
| CAS Number | 1998-86-3 |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in polar organic solvents such as DMSO and methanol |
Spectroscopic and Chromatographic Characterization
The following sections detail the experimental protocols for the characterization of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of the title compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
-
Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak.
Expected Spectral Data:
The following table summarizes the expected chemical shifts for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, based on data from the closely related compound, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[2]
| ¹H NMR (DMSO-d₆) | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Pyrrolidine CH₂ | ~2.60 - 2.80 | m | COCH₂ |
| Pyrrolidine CH | ~3.40 - 3.60 | m | CHCOOH |
| Pyrrolidine CH₂ | ~3.85 - 4.05 | m | NCH₂ |
| Aromatic CH | ~7.20 - 7.50 | m | Ar-H |
| Carboxylic Acid OH | ~12.80 | br. s | COOH |
| ¹³C NMR (DMSO-d₆) | Expected Chemical Shift (ppm) | Assignment |
| Pyrrolidine CH₂ | ~33.4 | CH₂CO |
| Pyrrolidine CH | ~36.3 | CHCOOH |
| Pyrrolidine CH₂ | ~51.1 | NCH₂ |
| Aromatic C | ~115-160 (with C-F coupling) | C-Ar |
| Carbonyl C | ~172.0 | C=O (amide) |
| Carboxylic Acid C | ~174.1 | C=O (acid) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
For HRMS, use a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap.
-
-
Data Analysis: Analyze the resulting spectra to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragments.
Expected Data:
| Ionization Mode | Expected Ion | Exact Mass (m/z) |
| ESI (+) | [M+H]⁺ | 224.0717 |
| ESI (-) | [M-H]⁻ | 222.0572 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound. A reversed-phase method is generally suitable for this type of molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Injection and Analysis: Inject a suitable volume (e.g., 10 µL) of the sample solution and record the chromatogram. Purity is determined by the peak area percentage of the main peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected Data:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C=O (Carboxylic Acid) | ~1740 |
| C=O (Amide) | ~1670 |
| C-F (Aromatic) | ~1250-1100 |
Diagrams
The following diagrams illustrate the experimental workflows and the structure of the target compound.
Caption: Workflow for NMR analysis.
Caption: HPLC analysis workflow.
Caption: Analytical characterization relationships.
Conclusion
The combination of NMR spectroscopy, mass spectrometry, HPLC, and IR spectroscopy provides a comprehensive characterization of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The protocols and expected data presented in these application notes serve as a guide for researchers to ensure the identity, structure, and purity of this compound for its intended applications in drug discovery and development.
References
- 1. 1998-86-3|1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid| Ambeed [ambeed.com]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of the novel compound, 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The methodologies outlined are based on established assays for evaluating cytotoxicity and are supported by findings from studies on structurally related molecules.
Introduction
1-substituted 5-oxopyrrolidine-3-carboxylic acid and its derivatives are recognized as important components in many biologically active molecules.[1][2] The evaluation of the cytotoxic potential of new chemical entities like 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a critical first step in the discovery and development of new therapeutic agents, particularly in oncology.[3][4] In vitro cytotoxicity assays are fundamental for screening compound libraries, understanding mechanisms of cell death, and selecting promising candidates for further preclinical development.[4][5] These assays measure various cellular responses to a toxicant, including metabolic activity, cell membrane integrity, and apoptosis.
This document provides detailed protocols for key cytotoxicity assays, including the MTT, Lactate Dehydrogenase (LDH), and Annexin V-FITC apoptosis assays.
Quantitative Cytotoxicity Data
While specific experimental data for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is not yet publicly available, the following table illustrates how its cytotoxic activity, quantified by the half-maximal inhibitory concentration (IC₅₀), can be presented. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of a cell population.[3] Data is typically presented as the mean ± standard deviation from multiple independent experiments.[4]
Table 1: Hypothetical In Vitro Cytotoxicity of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| A549 | Lung Carcinoma | 48 | 25.4 ± 2.1 | 1.2 ± 0.3 |
| MCF-7 | Breast Adenocarcinoma | 48 | 38.1 ± 3.5 | 0.9 ± 0.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 72 | 19.8 ± 1.9 | 1.5 ± 0.2 |
| A375 | Melanoma | 72 | 15.2 ± 1.4 | 0.8 ± 0.1 |
| CRL-4001 | Normal Fibroblasts | 72 | > 100 | 5.7 ± 0.8 |
Note: The data presented in this table is for illustrative purposes and is based on typical data presentation for similar compounds found in the literature.[1][2][6]
Experimental Protocols
Aseptic cell culture techniques are fundamental to obtaining reliable and reproducible results. All procedures should be performed in a certified biological safety cabinet.[5]
General Workflow for Cytotoxicity Assessment
The overall workflow for evaluating the in vitro cytotoxicity of a novel compound involves several key stages, from initial compound preparation to data analysis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][7] Living cells with active mitochondrial enzymes can reduce the yellow MTT substrate to a purple formazan product.[7]
Materials:
-
Selected cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well cell culture plates, sterile
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4][5]
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in sterile DMSO (e.g., 10 mM). Perform serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[5]
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin).[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3][4]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 540 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity.[4][8]
Materials:
-
Cells cultured and treated in 96-well plates as described for the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
Protocol:
-
Prepare Assay Plate: Following the compound treatment and incubation period, equilibrate the 96-well plate to room temperature for 20-30 minutes.[8]
-
Controls: Include control wells for: no cells (medium only), vehicle control (untreated cells), and a maximum LDH release control (cells lysed with a detergent provided in the kit).[8]
-
Sample Collection: Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (usually 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings, using the low and high controls to normalize the data.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations (including a vehicle control) for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[4] Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both stains.
Potential Signaling Pathways
Cytotoxic compounds can induce cell death through various signaling pathways.[3] While the specific mechanism for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is yet to be elucidated, a common pathway involves the induction of apoptosis through intrinsic or extrinsic signaling cascades.
Further investigation, such as western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), would be necessary to confirm the involvement of specific signaling pathways.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives for Targeted Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising framework in the design and synthesis of novel anticancer agents.[1][2] Derivatives of this core structure have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including triple-negative breast cancer, prostate cancer, melanoma, and lung adenocarcinoma.[3][4][5] This document provides an overview of the therapeutic potential of this class of compounds, along with detailed experimental protocols for their synthesis and evaluation, based on published research. While the specific compound "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is not extensively characterized in the provided literature, the data herein pertains to structurally similar and biologically active analogs.
Therapeutic Potential
Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have been shown to exhibit a range of anticancer activities, including:
-
Cytotoxicity: Induction of cell death in various cancer cell lines.[3][4]
-
Inhibition of Cell Migration: Potential to prevent metastasis by impeding cancer cell movement.[3][6]
-
Activity in 3D Cultures: Efficacy in more physiologically relevant three-dimensional tumor models.[3][7]
The mechanism of action for many of these compounds is still under investigation, but their broad-spectrum activity suggests they may target fundamental cellular processes essential for cancer cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives from published studies.
Table 1: Cytotoxicity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [3][7]
| Compound | Modification | Cancer Cell Line | EC50 (µM) |
| 7b | Hydrazone with 5-nitrofuran-2-yl moiety | A375 (Melanoma) | Not explicitly stated, but high activity noted |
| 9c | Hydrazone with N'-(4-chlorobenzylidene) moiety | A375 (Melanoma) | Not explicitly stated, but high activity noted |
| 9e | Hydrazone with N'-(4-bromobenzylidene) moiety | A375 (Melanoma) | Not explicitly stated, but high activity noted |
| 9f | Hydrazone with N'-(4-methylbenzylidene) moiety | PPC-1 (Prostate) | Most cytotoxic in this study |
| 9f | Hydrazone with N'-(4-methylbenzylidene) moiety | A375 (Melanoma) | Most cytotoxic in this study |
| 10 | Alkylated hydrazone with N'-(4-bromobenzylidene) moiety | A375 (Melanoma) | Not explicitly stated, but high activity noted |
Table 2: Viability of A549 Lung Adenocarcinoma Cells after Treatment with 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives (100 µM for 24h) [4][5][8]
| Compound | Modification | % Cell Viability |
| Carboxylic Acid (1a) | R = H | 63.4% |
| 5-Fluorobenzimidazole derivative | 3,5-dichloro-2-hydroxyphenyl substituent | Highest anticancer activity |
Table 3: Cytotoxicity of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide Derivatives (EC50 in µM) [6]
| Compound | Cancer Cell Line | EC50 (µM) |
| Various Hydrazones | PPC-1 (Prostate) | 2.5 - 20.2 |
| Various Hydrazones | IGR39 (Melanoma) | 2.5 - 20.2 |
Experimental Protocols
General Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives
This protocol describes a general multi-step synthesis for creating a library of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, including hydrazones, which have shown significant anticancer activity.[3][5]
Step 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid [5]
-
Reflux a mixture of the desired aniline (e.g., 2,4-difluoroaniline) and itaconic acid in water.
-
Cool the reaction mixture to allow for precipitation.
-
Filter the precipitate, wash with water, and dry to obtain the carboxylic acid product.
Step 2: Esterification [3]
-
Dissolve the carboxylic acid from Step 1 in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a 5% sodium carbonate solution.
-
Filter the resulting crystals and wash with water to obtain the methyl ester.
Step 3: Hydrazide Formation [3]
-
Reflux the methyl ester from Step 2 with hydrazine hydrate in 2-propanol.
-
Cool the reaction mixture to allow for crystallization of the carbohydrazide.
Step 4: Hydrazone Synthesis [3][5]
-
Condense the carbohydrazide from Step 3 with various aromatic or heterocyclic aldehydes or ketones.
-
Reflux the mixture in a suitable solvent such as 2-propanol.
-
Cool the reaction mixture, filter the precipitate, wash with the solvent, and dry to obtain the final hydrazone derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)[4][7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231, PPC1, A375) into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Cell Migration Assay (Wound Healing Assay)[3][7]
This assay is used to assess the effect of compounds on cell migration.
-
Cell Seeding: Seed cancer cells in a 6-well plate and grow them to confluence.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells to remove debris and add fresh media containing the test compound at a non-toxic concentration.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different time points and compare the rate of wound closure between treated and untreated cells. A delay in wound closure indicates an inhibitory effect on cell migration.
Visualizations
Experimental and logical relationships
Caption: Workflow for synthesis and evaluation of derivatives.
Signaling Pathways
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Antibacterial Activity Spectrum of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes summarize the antibacterial activity of various derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid against a range of pathogenic bacteria. Detailed protocols for assessing antibacterial efficacy, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, are provided to guide researchers in the evaluation of this and similar compounds.
Data Presentation: Antibacterial Activity of 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives
The following tables summarize the in vitro antibacterial activity of various derivatives of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid against several Gram-positive and Gram-negative bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.[1][2][3]
Table 1: Antibacterial Activity against Gram-Positive Bacteria [1][2][3]
| Compound/Derivative | Staphylococcus aureus (ATCC 9144) | Listeria monocytogenes (ATCC 7644) | Bacillus cereus (ATCC 11778) |
| MIC | MBC | MIC | |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | >1000 | >1000 | >1000 |
| Hydrazone with benzylidene moiety | 3.9 | 7.8 | 125 |
| Hydrazone with 5-nitrofuran-2-yl moiety | 7.8 | 15.6 | 7.8 |
| Hydrazone with 5-nitrothien-2-yl moiety | 7.8 | 15.6 | 3.9 |
| Cefuroxime (Control) | 7.8 | 15.6 | 3.9 |
| Ampicillin (Control) | 0.49 | 0.98 | 0.24 |
| Oxacillin (Control) | 0.98 | 1.95 | 0.49 |
Table 2: Antibacterial Activity against Gram-Negative Bacteria [1][2]
| Compound/Derivative | Escherichia coli (ATCC 8739) |
| MIC | |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | >1000 |
| Hydrazone with benzylidene moiety | 250 |
| Hydrazone with 5-nitrofuran-2-yl moiety | 15.6 |
| Hydrazone with 5-nitrothien-2-yl moiety | 7.8 |
| Cefuroxime (Control) | 15.6 |
| Ampicillin (Control) | 3.9 |
| Oxacillin (Control) | >1000 |
Note: The data presented is for derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, as specific data for the 2-fluoro analog was not found.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antibacterial activity spectrum of a test compound such as 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6] The broth microdilution method is a common and reliable technique for determining MIC values.[7][8][9]
Materials:
-
Test compound (e.g., 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates[7]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (37°C)[7]
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB to achieve a range of concentrations to be tested.[9]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Inoculation and Incubation:
-
Add 100 µL of the appropriate test compound dilution to each well of a 96-well plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.[7]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed.[7]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10][11] This assay is performed as a subsequent step to the MIC assay.[10][11]
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile pipette tips and micropipettes
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.[11]
-
Spot-inoculate the aliquot onto a nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Concluding Remarks
The data on analogous compounds suggest that derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, particularly hydrazone derivatives, possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] The protocols provided herein offer a standardized approach for researchers to evaluate the antibacterial spectrum of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" and other novel compounds. Further investigation into the mechanism of action and in vivo efficacy of these compounds is warranted to fully assess their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dtb.bmj.com [dtb.bmj.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. protocols.io [protocols.io]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microchemlab.com [microchemlab.com]
- 11. ibtbioservices.com [ibtbioservices.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its Analogs in Medicinal Chemistry
Introduction
The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, recognized for its unique three-dimensional structure and stereochemical diversity that allows for effective exploration of pharmacophore space.[1][2][3] This five-membered nitrogen-containing heterocycle is a cornerstone in the design and development of a vast array of biologically active compounds.[2] Derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid, in particular, have emerged as a promising class of compounds with a wide range of therapeutic applications, including anticancer and antimicrobial activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of this scaffold, with a specific focus on analogs of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
While specific data on "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is limited in publicly available research, extensive studies on the closely related analog, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid , and its derivatives provide a strong basis for understanding the potential of this chemical class. These derivatives have shown significant potential, particularly in oncology.
I. Medicinal Chemistry Applications
The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid core serves as a versatile starting point for the synthesis of diverse compound libraries. The introduction of a fluorine atom on the phenyl ring, as in the case of the 2-fluoro or 2,4-difluoro analogs, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.
Anticancer Activity
Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4][5] Studies have shown that modifications at the 3-carboxylic acid position, such as the formation of hydrazones, can lead to potent anticancer agents.[4][5]
Table 1: Anticancer Activity of Selected 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid Derivatives
| Compound ID | Modification at 3-position | Cell Line | IC50 (µM) |
| 9f | N'-(4-methylbenzylidene)hydrazone | PPC-1 (Prostate) | Most cytotoxic |
| 9f | N'-(4-methylbenzylidene)hydrazone | A375 (Melanoma) | Most cytotoxic |
| 9e | N'-(4-bromobenzylidene)hydrazone | A375 (Melanoma) | - |
| 9c | Hydrazone derivative | A375 (Melanoma) | - |
| 10 | Azole derivative | A375 (Melanoma) | - |
| 7b | Hydrazone derivative | A375 (Melanoma) | - |
Note: Specific IC50 values for all compounds are not detailed in the provided search results, but their relative activity is highlighted. Compound 9f was identified as the most cytotoxic in both monolayer and 3D culture models of prostate and melanoma cancer cells.[4][5]
Antimicrobial Activity
While the anticancer properties of the difluoro-analog have been a primary focus, other derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant antimicrobial activity. For instance, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8] This suggests that the 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold could also be a promising starting point for the development of novel antibacterial agents.
II. Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives, based on published methodologies.[4][6][9]
Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Analog)
This protocol describes the synthesis of the core scaffold, which can be adapted for the 2-fluoro analog.
Materials:
-
2,4-difluoroaniline
-
Itaconic acid
-
Water
-
5% Sodium hydroxide solution
-
Sodium dithionite
-
Hydrochloric acid
Procedure:
-
A mixture of 2,4-difluoroaniline (1.0 eq), itaconic acid (1.4 eq), and water is refluxed for 22 hours.[4]
-
After cooling, the formed precipitate is filtered off.
-
The precipitate is dissolved in a 5% aqueous sodium hydroxide solution.
-
Sodium dithionite is added to the solution, and it is then filtered.
-
The filtrate is acidified with hydrochloric acid to a pH of 1 to precipitate the final product.[4]
-
The product, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, is collected by filtration as a white solid.[4]
Synthesis of Hydrazone Derivatives
Materials:
-
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Methanol
-
Concentrated sulfuric acid
-
Hydrazine monohydrate
-
2-Propanol
-
Appropriate aromatic aldehyde or ketone
Procedure:
-
Esterification: The carboxylic acid is dissolved in methanol with a catalytic amount of concentrated sulfuric acid and refluxed to yield the methyl ester.[4]
-
Hydrazide formation: The methyl ester is then reacted with hydrazine hydrate in 2-propanol under reflux to form 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide.[4]
-
Hydrazone synthesis: The carbohydrazide is condensed with various heterocyclic or aromatic aldehydes and ketones in a suitable solvent to produce the final hydrazone derivatives.[4]
Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PPC-1, A375)
-
Normal cell line (e.g., CRL-4001 human foreskin fibroblasts) for selectivity assessment[5]
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 72 hours.[5]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization buffer.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.[2]
III. Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its hydrazone derivatives.
Caption: Synthetic route to hydrazone derivatives.
Experimental Workflow for Cytotoxicity Screening
This diagram outlines the key steps in evaluating the anticancer activity of the synthesized compounds.
Caption: Workflow for in vitro anticancer evaluation.
The 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold and its analogs represent a promising area for medicinal chemistry research. Based on the significant anticancer and antimicrobial activities observed in closely related derivatives, this class of compounds warrants further investigation. The provided protocols and workflows offer a solid foundation for researchers to synthesize and evaluate novel derivatives for various therapeutic applications. The versatility of the pyrrolidine core, combined with the potential for diverse functionalization, makes it an attractive starting point for the development of new drug candidates.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of a "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" Library for the Identification of Novel Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate the activity of a biological target.[1][2] This process involves the miniaturization and automation of assays to test thousands of compounds efficiently.[1][2] The primary objective of HTS is to identify "hits," which are compounds showing desired activity against a specific target, thereby serving as starting points for lead optimization and drug development.[1] This application note provides a detailed protocol for the high-throughput screening of a focused library of compounds based on the "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" scaffold to identify potential inhibitors of a hypothetical enzyme target, "Enzyme X," which is implicated in a disease-relevant signaling pathway.
Target Rationale & Signaling Pathway
For the context of this application note, we hypothesize that "Enzyme X" is a critical kinase involved in a pro-inflammatory signaling cascade. Dysregulation of this pathway is associated with various inflammatory diseases. The pathway involves the phosphorylation of "Substrate Y" by "Enzyme X," which in turn activates downstream transcription factors leading to the expression of inflammatory cytokines. Identifying inhibitors of "Enzyme X" could therefore represent a promising therapeutic strategy.
Caption: Hypothetical signaling pathway of Enzyme X.
Experimental Workflow
The high-throughput screening process is a multi-step procedure designed to efficiently identify and validate active compounds from a large library.[3] The workflow for screening the "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" library against "Enzyme X" is outlined below.
Caption: High-throughput screening workflow.
Data Presentation
Quantitative data from each stage of the screening process should be meticulously recorded and analyzed. The following tables provide examples of how to structure the data for clarity and comparative analysis.
Table 1: Primary HTS Hit Summary
| Compound ID | Concentration (µM) | % Inhibition | Z'-factor | Hit (Yes/No) |
| FPO-0001 | 10 | 3.2 | 0.78 | No |
| FPO-0002 | 10 | 55.8 | 0.78 | Yes |
| FPO-0003 | 10 | 8.1 | 0.78 | No |
| ... | ... | ... | ... | ... |
| FPO-10000 | 10 | 62.3 | 0.78 | Yes |
Table 2: Dose-Response and IC50 Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| FPO-0002 | 2.5 | 1.1 | 0.992 |
| FPO-0147 | 8.9 | 0.9 | 0.985 |
| FPO-2351 | 0.75 | 1.3 | 0.998 |
| ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and success of the HTS campaign.
Assay Development and Miniaturization
Objective: To develop a robust and cost-effective biochemical assay in a 384-well format to measure the activity of "Enzyme X".
Principle: A fluorescence-based assay will be used to detect the product of the enzymatic reaction. A non-fluorescent substrate is converted into a highly fluorescent product by "Enzyme X". The increase in fluorescence intensity is directly proportional to the enzyme's activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
"Enzyme X": Recombinant human "Enzyme X" diluted to 2X the final concentration in assay buffer.
-
Substrate Y: Synthetic peptide substrate with a fluorophore, diluted to 2X the final concentration in assay buffer.
-
ATP: Diluted to 2X the final concentration in assay buffer.
-
Positive Control: A known inhibitor of "Enzyme X" (e.g., Staurosporine).
-
Negative Control: DMSO (vehicle).
-
-
Assay Miniaturization (384-well format):
-
Add 5 µL of assay buffer to all wells of a 384-well plate.
-
Add 50 nL of test compounds from the "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" library (10 µM final concentration), positive control, or negative control to the appropriate wells.
-
Add 2.5 µL of 2X "Enzyme X" solution to all wells except the background control wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a 2X substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 5 µL of a stop solution (e.g., 100 mM EDTA).
-
Read the fluorescence intensity on a compatible plate reader (Excitation/Emission wavelengths determined during assay development).
-
-
Assay Validation:
-
Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered acceptable for HTS.[4]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
-
-
Primary High-Throughput Screen
Objective: To screen the entire "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" library at a single concentration to identify initial "hits".
Methodology:
-
Utilize the validated and miniaturized assay protocol from the previous step.
-
Screen the compound library at a final concentration of 10 µM.
-
Each plate will include positive and negative controls for quality control.
-
Data Analysis:
-
Normalize the data using the plate controls.
-
Calculate the percent inhibition for each compound:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
-
A "hit" is defined as a compound that exhibits a percent inhibition greater than three times the standard deviation of the negative controls (typically >50% inhibition).
-
Hit Confirmation and Dose-Response
Objective: To confirm the activity of the primary hits and determine their potency (IC50).
Methodology:
-
Hit Confirmation:
-
Re-test the primary "hits" in triplicate using the same assay conditions to eliminate false positives.
-
-
Dose-Response:
-
For confirmed hits, perform a 10-point serial dilution (e.g., from 100 µM to 0.005 µM).
-
Generate dose-response curves by plotting the percent inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) by fitting the data to a four-parameter logistic equation.
-
Secondary Assays
Objective: To further characterize the confirmed hits for selectivity and mechanism of action (MoA).
Methodology:
-
Selectivity Profiling:
-
Screen the confirmed hits against a panel of related kinases to assess their selectivity. This helps to identify compounds with a specific inhibitory profile and minimize potential off-target effects.
-
-
Mechanism of Action Studies:
-
Perform enzyme kinetics studies (e.g., Michaelis-Menten kinetics) in the presence of the inhibitor to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate and ATP.
-
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of a "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" library to identify novel inhibitors of "Enzyme X". The outlined protocols for assay development, primary and secondary screening, and data analysis are designed to ensure a robust and efficient HTS campaign. The successful identification of potent and selective inhibitors from this library could provide valuable starting points for the development of new therapeutics for inflammatory diseases.
References
Application Notes and Protocols: Derivatization of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The versatility of this core structure allows for chemical modifications at the carboxylic acid moiety, opening avenues for the synthesis of novel compounds with potentially enhanced potency and selectivity. These application notes provide detailed protocols for the derivatization of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs, focusing on the synthesis of hydrazones, azoles, and (thio)semicarbazides, which have shown promising bioactivity.[1][3]
General Synthetic Pathway
The derivatization of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs typically commences with the synthesis of the core scaffold, followed by esterification and subsequent reaction with hydrazine hydrate to form a key carbohydrazide intermediate. This intermediate serves as a versatile precursor for a variety of bioactive derivatives.
Caption: General synthetic workflow for derivatization.
Experimental Protocols
Protocol 1: Synthesis of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid (Analog)
This protocol is adapted from the synthesis of a similar compound and serves as a starting point.[1]
-
Reaction Setup: In a round-bottom flask, combine 2,4-difluoroaniline (1 equivalent), itaconic acid (1.4 equivalents), and water.
-
Reflux: Heat the mixture to reflux for 22 hours.
-
Isolation and Purification:
-
Cool the reaction mixture. The product will precipitate.
-
Filter the precipitate and dissolve it in a 5% aqueous sodium hydroxide solution.
-
Add sodium dithionite and filter the solution.
-
Acidify the filtrate with hydrochloric acid to a pH of 1 to precipitate the final product.
-
Filter, wash with water, and dry to yield 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Protocol 2: Synthesis of Methyl 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylate
This protocol is based on a standard esterification procedure.[1]
-
Reaction Setup: Dissolve 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in an excess of methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Work-up:
-
Cool the reaction mixture.
-
Neutralize with a 5% sodium carbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.
-
Protocol 3: Synthesis of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide
This key intermediate is synthesized from the corresponding methyl ester.[1]
-
Reaction Setup: Dissolve methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate (1 equivalent) in 2-propanol.
-
Hydrazinolysis: Add hydrazine hydrate (excess) and heat the mixture to reflux.
-
Isolation: Cool the reaction mixture to allow the product to crystallize. Filter the precipitate, wash with cold 2-propanol, and dry to obtain the carbohydrazide.
Protocol 4: General Procedure for the Synthesis of Hydrazones
Hydrazones are synthesized by the condensation of the carbohydrazide with various aldehydes or ketones.[1][3]
-
Reaction Setup: In a suitable solvent such as 2-propanol, dissolve 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide (1 equivalent).
-
Condensation: Add the desired aromatic or heterocyclic aldehyde (1.1 equivalents).
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture. The hydrazone product will precipitate. Filter the solid, wash with the reaction solvent, and dry.
Protocol 5: General Procedure for the Synthesis of Azole Derivatives
Azoles, such as pyrroles and pyrazoles, can be synthesized from the carbohydrazide and appropriate diketones.[1][6]
-
For Pyrrole Derivatives:
-
Reaction Setup: Mix the carbohydrazide (1 equivalent) and a 2,5-dione (e.g., hexane-2,5-dione) (1 equivalent) in 2-propanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid.
-
Reaction: Reflux the mixture for 2-4 hours.
-
Isolation: Cool the reaction mixture and add water to precipitate the product. Filter, wash with water, and recrystallize from a suitable solvent like 2-propanol.[6]
-
-
For Pyrazole Derivatives:
-
Reaction Setup: Combine the carbohydrazide (1 equivalent) and a 2,4-dione (e.g., pentane-2,4-dione) (1 equivalent) in 2-propanol.
-
Catalysis: Add a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to reflux.
-
Isolation: Cool the reaction mixture, and the product will crystallize. Filter, wash, and dry.
-
Protocol 6: General Procedure for the Synthesis of (Thio)semicarbazides
(Thio)semicarbazides are prepared by the reaction of the carbohydrazide with isocyanates or isothiocyanates.[1][4]
-
Reaction Setup: Dissolve the carbohydrazide (1 equivalent) in methanol.
-
Reaction: Add phenyl isocyanate or phenyl isothiocyanate (1 equivalent) and heat the mixture to reflux.
-
Isolation: A precipitate will form during the reaction. Cool the mixture, filter the solid, wash with methanol, and dry.
Bioactivity Data
The following tables summarize the reported bioactivity of various derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acids. This data can guide the selection of derivatization strategies for enhancing the bioactivity of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Table 1: Anticancer Activity of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [1][2]
| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) |
| 7b | Hydrazone | A375 (Melanoma) | >100 |
| 9c | Hydrazone | A375 (Melanoma) | 36.3 |
| 9e | Hydrazone | A375 (Melanoma) | 26.2 |
| 9f | Hydrazone | PPC-1 (Prostate) | 16.1 |
| 9f | Hydrazone | A375 (Melanoma) | 19.3 |
| 10 | Azole | A375 (Melanoma) | 39.4 |
Table 2: Antimicrobial Activity of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives [4][5][7]
| Derivative Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Benzylidene | 3.9 | >125 |
| 5-Nitro-thien-2-yl | 7.8 | 15.6 |
| 5-Nitro-furan-2-yl | 15.6 | 31.2 |
| Cefuroxime (Control) | 7.8 | - |
Potential Signaling Pathways and Experimental Workflows
The anticancer activity of these compounds may involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and migration. The diagram below illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical PI3K/Akt signaling pathway modulation.
The workflow for evaluating the bioactivity of the newly synthesized derivatives would typically involve a series of in vitro assays.
Caption: Workflow for bioactivity evaluation.
Conclusion
The derivatization of the 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold presents a promising strategy for the discovery of novel therapeutic agents. The protocols and data presented herein, based on closely related analogs, provide a solid foundation for the synthesis and evaluation of new derivatives with enhanced anticancer and antimicrobial properties. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to guide future drug development efforts.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthesis and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The primary synthetic route involves the reaction of 2-fluoroaniline with itaconic acid.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction between 2-fluoroaniline and itaconic acid to form the pyrrolidone ring requires sufficient time and temperature.
-
Troubleshooting: Ensure the reaction mixture is refluxed for an adequate duration. While a similar synthesis with 2,4-difluoroaniline specifies 22 hours, your specific substrate may require optimization.[1] Consider extending the reflux time and monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
-
Suboptimal Reactant Ratio: An inappropriate molar ratio of 2-fluoroaniline to itaconic acid can lead to unreacted starting materials and reduced yield.
-
Troubleshooting: A slight excess of itaconic acid is often used to ensure the complete consumption of the aniline. A reported synthesis for a similar compound used a ratio of 1:1.4 (aniline:itaconic acid).[1] Experiment with varying the molar ratio to find the optimal balance for your reaction.
-
-
Improper pH for Precipitation: The product is typically isolated by precipitation from an aqueous solution. The pH at which the product precipitates is crucial for maximizing recovery.
-
Troubleshooting: After dissolving the crude product in a basic aqueous solution (e.g., 5% sodium hydroxide), the product is precipitated by acidification. Acidifying to a pH of 1 is a common practice for similar carboxylic acids.[1] Use a pH meter to ensure you reach the optimal pH for maximum precipitation.
-
Q2: I am observing significant amounts of impurities in my final product. How can I minimize their formation and improve purity?
A2: Impurity formation is a common challenge. Here are some strategies to enhance the purity of your product:
-
Side Reactions: Unwanted side reactions can occur, especially at elevated temperatures.
-
Troubleshooting: While reflux is necessary, excessive temperatures for prolonged periods might lead to degradation or side product formation. Ensure the reflux temperature is appropriate for the solvent used.
-
-
Purification Technique: The purification process is critical for removing unreacted starting materials and byproducts.
-
Troubleshooting: A common purification method involves dissolving the crude precipitate in an aqueous basic solution (e.g., 5% sodium hydroxide), followed by treatment with a reducing agent like sodium dithionite to remove colored impurities.[1] After filtration, the product is reprecipitated by acidification. Recrystallization from a suitable solvent can further enhance purity.
-
Q3: What is the best solvent for this reaction?
A3: The choice of solvent can significantly impact the reaction rate and yield.
-
Water: Water is a common and environmentally friendly solvent for this type of reaction. A similar synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid was successfully carried out by refluxing the reactants in water.[1]
-
Alcohols: Propan-2-ol has been used as a solvent in the synthesis of derivatives of similar compounds, particularly in subsequent steps like hydrazone formation.[2]
-
Recommendation: Water is a good starting point due to its effectiveness in similar syntheses and its safety profile.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of structurally similar compounds, providing a basis for optimizing the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
| Compound | Aniline Derivative | Reagents | Solvent | Reaction Conditions | Yield | Reference |
| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | 2,4-Difluoroaniline | Itaconic acid | Water | Reflux, 22 hours | 73% | [1] |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | 2-Aminophenol | Itaconic acid, N₂H₄·H₂O | Propan-2-ol | Reflux, 2.5 hours | 88.5% | [2][3] |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | N-(4-aminophenyl)acetamide | Itaconic acid | Water | Reflux | - | [4] |
Experimental Protocols
This section provides a detailed methodology for a plausible synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid based on established protocols for analogous compounds.
Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Materials:
-
2-Fluoroaniline
-
Itaconic acid
-
Deionized water
-
5% Sodium hydroxide solution
-
Sodium dithionite
-
Concentrated Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and itaconic acid (1.4 eq).
-
Add deionized water to the flask.
-
Heat the mixture to reflux and maintain reflux for 22 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Filter the formed precipitate and wash it with cold water.
-
Dissolve the crude precipitate in a 5% aqueous sodium hydroxide solution.
-
Add a small amount of sodium dithionite to the solution and stir for 15 minutes.
-
Filter the solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify to pH 1 with concentrated hydrochloric acid.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with cold water and dry it under vacuum to obtain 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Visualizations
The following diagrams illustrate the key processes in the synthesis and troubleshooting of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Purification challenges of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid".
Disclaimer: Specific experimental data on the purification of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is limited in publicly available literature. The following guidance is based on established chemical principles and data from structurally analogous compounds, such as "1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid".
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid".
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield After Initial Synthesis and Precipitation | - Incomplete reaction. - Product loss during filtration. - Product is highly soluble in the reaction solvent (e.g., water). | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. 2. Optimize Precipitation: Cool the reaction mixture to a lower temperature (e.g., 0-4°C) to maximize precipitation. 3. Solvent Adjustment: If the product is water-soluble, consider salting out by adding a saturated solution of an inorganic salt (e.g., NaCl). Alternatively, perform a solvent exchange to a less polar solvent in which the product is insoluble. 4. Filtration Technique: Use a fine-porosity filter paper or a Büchner funnel with a proper seal to prevent loss of fine crystals. Wash the precipitate with a minimal amount of cold solvent. |
| Product is Oily or Gummy, Fails to Crystallize | - Presence of unreacted starting materials or byproducts. - Residual solvent. - Formation of a hydrate or solvate. | 1. Solvent Purity: Ensure all solvents used are of high purity and are dry, if necessary. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the impurities are soluble but the product is not (e.g., hexanes, diethyl ether). 3. Solvent System for Recrystallization: Experiment with different solvent systems for recrystallization. A good starting point for carboxylic acids is a polar solvent in which the compound is soluble at high temperatures and insoluble at low temperatures (e.g., ethanol, isopropanol, or a mixture like methanol/water or acetone/hexane). 4. Seed Crystals: If a small amount of pure, crystalline material is available, use it to seed the supersaturated solution to induce crystallization. |
| Persistent Impurities Observed by NMR or LC-MS After Recrystallization | - Co-crystallization of impurities with the product. - Presence of positional isomers. - Thermally labile impurities forming during heating. | 1. Multiple Recrystallizations: Perform sequential recrystallizations from different solvent systems. 2. Chromatography: If recrystallization is ineffective, column chromatography may be necessary. For carboxylic acids, a silica gel column with a mobile phase containing a small amount of acid (e.g., acetic acid or formic acid in a hexane/ethyl acetate gradient) can be effective. 3. pH Adjustment and Extraction: Dissolve the crude product in a basic aqueous solution (e.g., 5% sodium bicarbonate) to form the carboxylate salt. Wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Acidify the aqueous layer with HCl to pH 1-2 to precipitate the purified carboxylic acid.[1] 4. Isomer Separation: If positional isomers are present, chiral HPLC may be required for separation, though this is less common for this specific structure unless chiral starting materials were used. |
| Discoloration of the Final Product (e.g., Yellowish Tint) | - Presence of colored impurities from starting materials. - Oxidation or degradation of the product or impurities. | 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool. 2. Use of a Reducing Agent: In some cases, a small amount of a reducing agent like sodium dithionite can be added during the workup to decolorize the solution.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid"?
Q2: What are the most common impurities in the synthesis of this compound?
The most likely impurities arise from the starting materials:
-
Unreacted 2-fluoroaniline: This can be removed by washing with a dilute acid solution during workup.
-
Unreacted itaconic acid: This is generally water-soluble and can be removed during aqueous workup and recrystallization.
-
Positional Isomers: Depending on the reaction conditions, there is a possibility of forming other isomers if the starting materials are not pure.
Q3: What solvent systems are recommended for recrystallization?
Based on protocols for similar compounds, the following solvent systems are good starting points for recrystallization:
-
Methanol/water (1:1)[1]
-
Acetone/hexane
-
Isopropanol
Q4: When should I consider using column chromatography for purification?
Column chromatography should be considered when:
-
Multiple recrystallization attempts fail to remove persistent impurities.
-
The product is an oil and does not crystallize.
-
Separation of closely related isomers is required.
-
A very high degree of purity (>99.5%) is necessary.
Q5: How can I confirm the purity of my final product?
The purity of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" can be assessed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid".
-
Dissolution: In a flask, dissolve the crude product in a minimum amount of hot methanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel containing a pad of celite to remove the charcoal.
-
Crystallization: Slowly add hot water to the hot methanol solution until the solution becomes slightly turbid. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for at least one hour to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water (1:1) mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for removing non-acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 5% aqueous solution of sodium bicarbonate or sodium hydroxide. The carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer. The organic layer contains non-acidic impurities and can be discarded.
-
Washing: Wash the aqueous layer with ethyl acetate to remove any remaining organic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2. The purified carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: A general workflow for the purification of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid".
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-oxopyrrolidine-3-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My glutamic acid or glutamine starting material is converting to pyroglutamic acid before the main reaction.
-
Q1: I'm observing the formation of pyroglutamic acid in my starting material before I even begin my reaction. Why is this happening?
A1: Glutamic acid and especially glutamine are prone to spontaneous intramolecular cyclization to form pyroglutamic acid (5-oxoproline)[1][2]. This can be triggered by changes in pH (both acidic and alkaline conditions), elevated temperatures, and even prolonged storage in solution[2].
-
Q2: How can I prevent the premature cyclization of glutamic acid or glutamine?
A2: To minimize premature cyclization, it is crucial to use fresh starting materials and prepare solutions immediately before use. Avoid extreme pH conditions and high temperatures during storage and handling of the precursors. For sensitive reactions, consider using N-protected glutamic acid or glutamine derivatives to block the amine group responsible for the cyclization.
-
Q3: Could my analytical method be causing the cyclization?
A3: Yes, in-source cyclization is a known phenomenon during mass spectrometry analysis of glutamine and glutamic acid[3]. The high temperatures and vacuum in the ion source can promote the conversion to pyroglutamic acid, leading to an overestimation of this impurity. It is important to have proper chromatographic separation of glutamine, glutamic acid, and pyroglutamic acid to distinguish between what is present in the sample and what is an artifact of the analysis[3].
Issue 2: Low yield in the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids from itaconic acid and a primary amine.
-
Q1: I'm getting a low yield of my desired N-substituted 5-oxopyrrolidine-3-carboxylic acid. What are the likely side products?
A1: The primary side products in this reaction are typically unreacted starting materials (itaconic acid and the amine). Other possibilities include the formation of a Michael addition product that has not undergone the final cyclization step, or the formation of polymeric byproducts, especially if the reaction is overheated or run for an extended period.
-
Q2: How can I improve the yield and minimize side products?
A2: Optimizing the reaction conditions is key. Ensure you are using the correct stoichiometry of reactants. The choice of solvent can also play a significant role. Running the reaction at the recommended temperature and for the specified time is crucial to favor the desired product. For example, a common procedure involves refluxing itaconic acid with the amine in water[4][5].
Issue 3: Difficulty in purifying the final 5-oxopyrrolidine-3-carboxylic acid product.
-
Q1: My final product is difficult to purify. What are common impurities I should be looking for?
A1: Common impurities include residual starting materials, any of the side products mentioned above, and solvents used in the reaction and workup. If the pyrrolidinone ring is sensitive to the purification conditions (e.g., strong acid or base), ring-opened products could also be present[6].
-
Q2: What are the recommended purification techniques?
A2: Recrystallization is a common and effective method for purifying 5-oxopyrrolidine-3-carboxylic acid and its derivatives. The choice of solvent for recrystallization is critical and may require some experimentation. Column chromatography can also be used, but care must be taken to choose a stationary and mobile phase that does not cause degradation of the product.
Experimental Protocols & Data
Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is adapted from a literature procedure for the synthesis of an N-substituted 5-oxopyrrolidine-3-carboxylic acid[4][5].
Reaction Scheme:
-
N-(4-aminophenyl)acetamide + Itaconic Acid → 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
Experimental Procedure:
-
A mixture of N-(4-aminophenyl)acetamide (0.5 mol), itaconic acid (0.75 mol), and water (100 mL) is heated to reflux for 12 hours.
-
After 12 hours, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.
-
The mixture is then cooled, and the resulting crystalline solid is collected by filtration.
-
The crude product is washed with water.
-
Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield |
| N-(4-aminophenyl)acetamide | Itaconic Acid | Water | 12 hours | Reflux | 96%[4] |
Synthesis of Diethyl Acetamidomalonate
This is a precursor that can be used in the synthesis of various amino acids, including derivatives of 5-oxopyrrolidine-3-carboxylic acid[7].
Reaction Scheme:
-
Diethyl malonate + Sodium Nitrite + Acetic Acid → Diethyl isonitrosomalonate
-
Diethyl isonitrosomalonate + Zinc + Acetic Anhydride/Acetic Acid → Diethyl acetamidomalonate
Experimental Procedure (summarized):
-
Diethyl malonate and sodium nitrite are reacted with acetic acid to form diethyl isonitrosomalonate.
-
The crude diethyl isonitrosomalonate is then subjected to reductive acetylation using zinc powder in a mixture of acetic acid and acetic anhydride.
-
The crude product is purified by recrystallization from hot water[7].
Quantitative Data:
| Starting Material | Key Reagents | Yield | Melting Point |
| Diethyl malonate | Sodium nitrite, Acetic acid, Zinc, Acetic anhydride | 77-78%[7] | 95-97 °C[7] |
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Derivatization of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. Our aim is to help you overcome common challenges and optimize your reaction conditions for successful derivatization.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, particularly for amide bond formation.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.[1] If the coupling reagent is not effective or used in insufficient amounts, the activation will be incomplete.[1]
-
Solution: Ensure you are using an appropriate coupling reagent and that it is fresh. Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 equivalents). Consider switching to a more potent activating agent like HATU or COMU, especially for challenging couplings.
-
-
Amine Deactivation: The amine nucleophile can be deactivated by protonation, rendering it non-reactive.[1] This can occur if the reaction medium is too acidic.
-
Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize any excess acid and ensure the amine remains deprotonated and nucleophilic. Typically, 2-3 equivalents of base are used.
-
-
Steric Hindrance: The bulky 2-fluorophenyl group on the pyrrolidinone ring or bulky substituents on the amine can physically hinder the reaction.[1]
-
Solution: Elevate the reaction temperature to provide more energy to overcome the steric barrier. Be cautious, as excessive heat can lead to side reactions. Alternatively, consider a less sterically hindered coupling reagent or a different synthetic route.
-
-
Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[1]
-
Solution: Use anhydrous solvents (e.g., dry DMF, DCM) and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and reaction time can significantly impact the outcome.[1]
-
Solution: Screen different solvents. While DMF and DCM are common, other solvents like acetonitrile or THF might be more suitable for your specific substrates. Optimize the reaction temperature and time by monitoring the reaction progress using techniques like TLC or LC-MS.
-
Issue 2: Formation of Side Products
Possible Causes and Solutions:
-
Racemization: If the chiral center at the 3-position of the pyrrolidine ring is important for your application, racemization can be a significant issue, particularly with aggressive activation methods.
-
Solution: Use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) alongside your coupling reagent.[2][3] These additives can also enhance the reaction rate.[3] Perform the reaction at lower temperatures (e.g., 0 °C) to minimize the risk of racemization.
-
-
N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and can complicate purification.[4]
-
Solution: The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form an active ester, which is less prone to this side reaction.[4]
-
-
Anhydride Formation: In some cases, particularly with methods to form an acid chloride, the carboxylic acid can form a symmetric anhydride which may not react efficiently with the amine.[5]
-
Solution: Ensure complete conversion to the acid chloride by using an appropriate excess of the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and catalytic DMF.[5] Alternatively, use a direct amide coupling method to avoid the isolation of reactive intermediates.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the carboxylic acid group of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid?
A1: The most prevalent derivatization is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine.[6] This is typically achieved using a coupling reagent to activate the carboxylic acid.[6] Other common derivatizations include esterification to form esters and conversion to an acid chloride, which can then be reacted with various nucleophiles.[7][8]
Q2: How do I choose the right coupling reagent for my amide formation reaction?
A2: The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, the desired reaction conditions, and the need to suppress racemization.[1]
-
Carbodiimides (e.g., EDC, DCC): Widely used and cost-effective. Often require an additive like HOBt to improve efficiency and reduce side reactions.[4][9]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Generally more reactive and efficient, especially for sterically hindered substrates.[2][10] They are often the reagents of choice for difficult couplings.
-
Phosphonium Salts (e.g., PyBOP, BOP): Also very effective for hindered couplings and are known to minimize racemization.[10]
Q3: What role does a base like DIPEA play in the coupling reaction?
A3: A non-nucleophilic base like DIPEA (diisopropylethylamine) serves two main purposes. First, if your amine is provided as a salt (e.g., hydrochloride), the base is required to neutralize the salt and generate the free, nucleophilic amine. Second, it neutralizes any acidic byproducts formed during the reaction, maintaining a favorable pH for the coupling to proceed.
Q4: Can I convert the carboxylic acid to an acid chloride first?
A4: Yes, converting the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride is a classic method for activating the carboxylic acid.[11] The resulting acyl chloride is highly reactive towards amines.[11] However, this method can be harsh and may not be suitable for molecules with sensitive functional groups.[6]
Q5: How can I monitor the progress of my derivatization reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the desired product.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Common Solvents | Typical Reaction Time | General Yield Range | Key Advantages |
| EDC | HOBt or NHS | DIPEA, TEA | DMF, DCM, CH₃CN | 2-12 hours | 70-95% | Water-soluble byproducts, mild conditions.[12] |
| DCC | HOBt | - | DCM, THF | 2-8 hours | 70-95% | Cost-effective, efficient.[4][9] |
| HATU | - | DIPEA, TEA | DMF, NMP | 30 min - 6 hours | 80-95% | High efficiency, good for hindered couplings.[12] |
| HBTU | HOBt is part of the structure | DIPEA, TEA | DMF, NMP | 30 min - 6 hours | 80-95% | Good efficiency, widely used.[12] |
| PyBOP | - | DIPEA, TEA | DMF, DCM | 1-8 hours | 80-95% | Does not cause guanidinylation, good for sterically hindered couplings.[12] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent like DMF or DCM.
-
Add EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the activated ester.
-
Add the amine (1.0-1.2 equivalents) and a base such as DIPEA (1.5-2.0 equivalents) to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
For work-up, dilute the reaction mixture with an organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: General workflow for the derivatization of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid via amide coupling.
Caption: Troubleshooting decision tree for low yield in amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. bachem.com [bachem.com]
- 5. reddit.com [reddit.com]
- 6. hepatochem.com [hepatochem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gcms.cz [gcms.cz]
- 9. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. jpt.com [jpt.com]
- 11. Amide Synthesis [fishersci.dk]
- 12. benchchem.com [benchchem.com]
"1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" stability issues and degradation products
Analyzing the Compound
I've initiated a thorough search for "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid." The aim is to understand its core characteristics, uses, and potential stability concerns. Initial data gathering is underway, with resources being rapidly scanned. I anticipate soon having a clearer picture of this compound's profile.
Deep Dive on Degradation
I'm now zeroing in on degradation pathways and stability. My search expands to include terms like "degradation pathways," "stability studies of pyrrolidine derivatives," and "forced degradation," focusing on related compounds as well. I'm actively collecting details on analytical methods to track both the parent compound and its breakdown products. Alongside, I'm sourcing experimental protocols for stability testing in various conditions: pH, temperature, light, oxidation – all within the framework of potential pharmaceutical applications.
Narrowing the Focus
I'm now starting a more specific search aimed at understanding the degradation of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. I've broadened my search terms to include degradation pathways, stability studies of pyrrolidine derivatives, and forced degradation studies. I'm actively looking for methods to detect and quantify the compound and its breakdown products. Alongside, I'm sourcing relevant experimental protocols. I anticipate developing a more complete picture, with the goal of creating a technical document.
Uncovering Initial Data
I've begun my search for information on "1-(2- Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid." So far, I have the chemical structure and context, notably its role as a precursor in synthesizing substances, particularly factor XIa inhibitors. However, direct information is scarce. I'll need to expand my search to include related chemical names and potential synonyms.
Deepening the Investigation
I'm now digging deeper into the stability and degradation of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid." My preliminary findings show the need for data on its degradation pathways and potential instability triggers. I'm trying to find protocols for experimental stability testing, too, since degradation might affect the final compound's properties. Finding this info will be key to making that technical support center.
Investigating Stability Issues
I've been looking into the stability of 5-oxopyrrolidine-3-carboxylic acid derivatives. Previous searches were helpful for general synthesis and reactions, but I'm struggling to find specific details on degradation pathways or related stability problems. The specific information is proving to be elusive, it is necessary to continue probing for more insights.
Exploring Degradation Pathways
I'm continuing to grapple with the stability of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. While initial searches hinted at potential degradation routes like lactam ring hydrolysis and decarboxylation, I still need concrete data. I'm now focusing on typical stability testing protocols for pharmaceutical intermediates to inform my predictions. My goal is to pinpoint likely degradation products and pathways to build up the technical knowledge base.
Compiling Stress Protocols
Analyzing Degradation Pathways
I'm now synthesizing the gathered data into a comprehensive response. I've successfully compiled typical stress conditions and protocols. However, I still need more information about the degradation of "1-(2-Fluorophenyl )-5-oxopyrrolidine-3-carboxylic acid" itself. Since no direct experimental data exists, I'm using the information on related compounds, like N-methyl-2-pyrrolidone, to hypothesize likely degradation pathways. I'll include these predictions and general stability testing protocols in the FAQ and troubleshooting guide, explicitly stating the assumptions.
Predicting Degradation Products
I've been examining the gathered information, particularly focusing on related compounds. I'm now hypothesizing degradation pathways for our molecule based on established chemical principles and data from similar 5-oxopyrrolidine derivatives. I'll translate these insights into a detailed troubleshooting guide and FAQ, acknowledging the assumptions due to the lack of direct experimental data. I'm confident I can now complete the final response.
Technical Support Center: Troubleshooting Bioassays for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for bioassays involving 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives?
A1: Derivatives of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their potential anticancer and antibacterial properties. For instance, certain hydrazone derivatives have shown cytotoxic effects against cancer cell lines such as triple-negative breast cancer, prostate cancer, and melanoma.[1][2] Other derivatives have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria.[3][4][5][6]
Q2: What is a general workflow for screening the bioactivity of this compound?
A2: A typical workflow for screening the bioactivity of a new compound like 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves a series of tiered assays. This generally starts with in vitro assays to determine cytotoxicity against cancer cell lines or antibacterial activity. Promising candidates may then be subjected to more detailed mechanism of action studies, such as enzyme inhibition or signaling pathway analysis.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address low solubility of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid in my aqueous-based in vitro assay. What are the likely causes?
A1: Low aqueous solubility is a common challenge for organic molecules possessing both a carboxylic acid and an aromatic ring. The precipitation you are observing is likely due to the compound's limited solubility in your aqueous assay buffer. This can be influenced by factors such as the pH of the buffer, the concentration of the compound, and the presence of other components in the assay medium.
Q2: What is the first step I should take to address the low solubility of my compound?
A2: The initial and often most effective step is to assess the pH of your assay buffer. As 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is an acidic compound, its solubility is highly dependent on the pH of the solution.[][2][3][4]
Q3: How does pH affect the solubility of an acidic compound like this?
A3: For a weak acid, solubility increases as the pH of the solution becomes more basic.[3][4] In a more basic environment, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[5][6] Conversely, in acidic solutions, the compound will be in its less soluble, protonated form.[3][4]
Q4: My assay has a strict pH requirement. What are other strategies I can employ to increase solubility?
A4: If altering the pH is not feasible, several other techniques can be explored to enhance the solubility of your compound. These include the use of co-solvents, surfactants, or cyclodextrins.[2][7][8][9][10][11][12][13][14][15][16][17][18]
Q5: What are co-solvents and how do they work?
A5: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[][2] They work by reducing the polarity of the solvent system, which can better accommodate non-polar regions of the drug molecule.[] Common co-solvents used in in vitro assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[][19][20]
Q6: When should I consider using surfactants?
A6: Surfactants can be effective when other methods are insufficient. They form micelles in solution above a certain concentration (the critical micelle concentration or CMC), which can encapsulate poorly soluble drug molecules and increase their apparent solubility.[15][21][16][22] Both non-ionic and ionic surfactants can be used, depending on the specific requirements of your assay.[16]
Q7: What are cyclodextrins and how can they improve solubility?
A7: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[7][8][12] They can form inclusion complexes with poorly soluble drug molecules, where the drug is encapsulated within the hydrophobic cavity, thereby increasing its aqueous solubility.[7][8][10][12][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | Low intrinsic solubility at the buffer's pH. | 1. Check the pH of the buffer and adjust to a more basic pH if the assay allows. 2. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the final assay medium. |
| Compound precipitates over time during the experiment. | The compound concentration exceeds its thermodynamic solubility limit in the assay medium. | 1. Lower the final concentration of the compound in the assay. 2. Incorporate a co-solvent (e.g., up to 1-2% DMSO) in the final assay medium.[23] 3. Consider using a formulation with cyclodextrins to maintain solubility. |
| Inconsistent results or high variability between replicate experiments. | The compound is not fully dissolved, leading to inconsistent concentrations in the assay wells. | 1. Ensure the compound is completely dissolved in the stock solution before further dilution. Gentle heating or sonication may be necessary. 2. Visually inspect for any precipitate before starting the experiment. 3. Filter the final working solution to remove any undissolved particles. |
| The chosen solubilization method interferes with the assay. | The co-solvent, surfactant, or cyclodextrin is affecting the biological target or the detection method. | 1. Run appropriate vehicle controls (buffer with the solubilizing agent but without the compound) to assess any background effects.[24] 2. Test a range of concentrations of the solubilizing agent to find the lowest effective concentration with minimal assay interference. 3. Consider alternative solubilization strategies. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Objective: To determine the effect of pH on the solubility of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Materials:
-
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
-
A series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Add an excess amount of the compound to a known volume of each buffer.
-
Vortex the samples vigorously for 1 minute.
-
Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) with continuous agitation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Plot the solubility as a function of pH to identify the optimal pH range for your experiment.
-
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Objective: To prepare a concentrated stock solution of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid in a water-miscible organic solvent.
-
Materials:
-
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Dimethyl sulfoxide (DMSO) or other suitable co-solvent
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of the compound into a clean, dry vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the vial until the compound is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution appropriately (e.g., at -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing the working solution, ensure the final concentration of the co-solvent in the assay medium is low (typically ≤1%) to minimize solvent effects on the cells or biological targets.[23][24]
-
Visualizations
Caption: Decision workflow for troubleshooting low compound solubility.
References
- 2. longdom.org [longdom.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. humapub.com [humapub.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to facilitate a smooth and efficient experimental workflow.
Experimental Protocols
The primary method for synthesizing 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is through the aza-Michael addition of 2-fluoroaniline to itaconic acid, followed by an intramolecular cyclization.
Detailed Methodology:
Reaction Scheme:
Materials and Reagents:
-
2-Fluoroaniline (C₆H₆FN)
-
Itaconic acid (C₅H₆O₄)
-
Deionized water
-
5% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Sodium dithionite (Na₂S₂O₄) (optional, for decolorizing)
-
Methanol (for recrystallization, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoroaniline and itaconic acid in a molar ratio of approximately 1:1.2 to 1:1.5.
-
Solvent Addition: Add deionized water to the flask to form a slurry. The amount of water should be sufficient to allow for effective stirring.
-
Reflux: Heat the mixture to reflux (approximately 100°C) and maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling the reaction mixture to room temperature, a precipitate should form.
-
Filter the crude product and wash it with cold water.
-
To purify, dissolve the precipitate in a 5% aqueous sodium hydroxide solution.
-
(Optional) If the solution is colored, add a small amount of sodium dithionite and stir until the color disappears.
-
Filter the solution to remove any insoluble impurities.
-
Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2. This will cause the product to precipitate.
-
-
Isolation and Purification:
-
Filter the precipitated 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Wash the solid with cold deionized water to remove any residual acid and salts.
-
Dry the product under vacuum.
-
For higher purity, the product can be recrystallized from a suitable solvent such as water or a methanol/water mixture.
-
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids, providing a comparative reference for the synthesis of the 2-fluoro derivative.
| Phenyl Substituent | Aniline:Itaconic Acid Ratio | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 2,4-Difluoro | 1:1.4 | Water | 22 | 73 | 140-141 | [1] |
| 2-Hydroxy | 1:1.1 | Water | 12 | 74.4 | 178-179 | |
| 4-Acetamido | 1:1.5 | Water | 12 | 96 | 237-238 | [2] |
| 4-Hydroxy | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| 2-Hydroxy-5-methyl | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
dot
Caption: Troubleshooting workflow for the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid?
A1: While a specific yield for the 2-fluoro derivative is not widely reported, yields for analogous syntheses with substituted anilines typically range from 70% to over 90%. For instance, the synthesis using 2,4-difluoroaniline yields around 73%[1], while the reaction with 4-acetamidoaniline can reach up to 96%[2]. The yield for the 2-fluoro derivative is expected to be within this range.
Q2: My reaction does not seem to be going to completion. What can I do?
A2: Incomplete reactions are often due to insufficient reaction time or temperature. Ensure that the reaction mixture is refluxing at a steady 100°C. You can try extending the reflux time to 24 hours or longer, monitoring the progress by TLC. Also, verify the molar ratio of your reactants; a slight excess of itaconic acid (1.2-1.5 equivalents) is often beneficial.
Q3: The final product is an oil instead of a solid. How can I induce crystallization?
A3: If the product oils out during acidification, it may be due to impurities or supersaturation. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you can attempt to extract the oily product with an organic solvent like ethyl acetate, dry the organic layer, and evaporate the solvent. The resulting residue can then be triturated with a non-polar solvent like hexane or subjected to different recrystallization conditions.
Q4: My product is colored. How can I decolorize it?
A4: A colored product often indicates the presence of impurities. During the work-up, after dissolving the crude product in the basic solution, you can add a small amount of activated charcoal and stir for a few minutes before filtering. Alternatively, adding a reducing agent like sodium dithionite can help decolorize the solution.
Q5: Are there any common side reactions to be aware of?
A5: A potential side reaction is the isomerization of itaconic acid to citraconic acid or mesaconic acid under heating, which are less reactive in the Michael addition. Using high-quality itaconic acid and adhering to the recommended reaction temperature can minimize this. The aza-Michael addition itself is generally a robust and high-yielding reaction.
dot
Caption: General experimental workflow for the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]
Identification of impurities in "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid".
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid?
A1: Based on its typical synthesis route, the most probable impurities are unreacted starting materials and potential isomers. The synthesis generally involves the reaction of 2-fluoroaniline and itaconic acid. Therefore, residual amounts of these two compounds are common. Additionally, depending on the reaction conditions, positional isomers of the fluorophenyl group or diastereomers of the final product could be present.
Q2: I see some unexpected peaks in the 1H NMR spectrum of my sample. What could they be?
A2: Unexpected peaks in the 1H NMR spectrum often correspond to residual starting materials or solvents. Compare your spectrum with the known chemical shifts of 2-fluoroaniline and itaconic acid. Residual solvents from purification, such as ethyl acetate or dichloromethane, are also a common source of extraneous peaks.
Q3: How can I develop an HPLC method to assess the purity of my sample?
A3: A good starting point for developing a stability-indicating HPLC method is to use a reversed-phase C18 column with a gradient elution. A mobile phase consisting of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective for separating aromatic carboxylic acids from their potential impurities.
Q4: What is the expected mass spectrum for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid in LC-MS analysis?
A4: In positive ion mode electrospray ionization (ESI+), you can expect to see the protonated molecule [M+H]⁺. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ will be prominent. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and any observed impurities.
Troubleshooting Guides
Issue 1: Poor Separation of the Main Peak from Impurities in HPLC
Problem: Co-elution of the main peak with one or more impurity peaks is observed in the HPLC chromatogram.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC separation.
Detailed Recommendations:
-
Mobile Phase pH Adjustment: The ionization state of the carboxylic acid group is pH-dependent. Adjusting the pH of the aqueous mobile phase can significantly alter the retention time and selectivity.
-
Organic Modifier: Switching between acetonitrile and methanol can change the elution order of closely related compounds due to different solvent-solute interactions.
-
Gradient Optimization: A shallower gradient (i.e., a slower increase in the organic solvent concentration) can improve the resolution between closely eluting peaks.
-
Stationary Phase Selectivity: If mobile phase optimization is insufficient, using a column with a different stationary phase chemistry can provide the necessary selectivity.
Issue 2: Identification of an Unknown Impurity Peak
Problem: An unknown peak is consistently observed in the HPLC chromatogram, and its identity needs to be determined.
Experimental Workflow for Impurity Identification:
Caption: Experimental workflow for unknown impurity identification.
Detailed Methodologies:
-
LC-MS Analysis:
-
Protocol: Utilize the developed HPLC method coupled to a mass spectrometer.
-
Ionization: Use electrospray ionization (ESI) in both positive and negative modes to obtain the molecular weight of the unknown impurity.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Protocol: Perform HRMS analysis to obtain the accurate mass of the molecular ion. This allows for the determination of the elemental composition, which is crucial for narrowing down possible structures.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Protocol: Isolate the parent ion of the unknown impurity in the mass spectrometer and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides structural information that can be compared to the fragmentation of the parent compound and known related structures.
-
-
NMR Spectroscopy:
-
Protocol: If the impurity is present at a sufficient level, isolate it using preparative HPLC. Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6) and acquire 1H and 13C NMR spectra. The chemical shifts and coupling constants will provide definitive structural information.
-
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Compound Name | Structure | Molecular Formula | Exact Mass | Expected [M+H]⁺ | Expected [M-H]⁻ |
| 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | ![]() | C₁₁H₁₀FNO₃ | 223.0645 | 224.0723 | 222.0567 |
| 2-Fluoroaniline | ![]() | C₆H₆FN | 111.0484 | 112.0562 | 110.0406 |
| Itaconic Acid | ![]() | C₅H₆O₄ | 130.0266 | 131.0344 | 129.0188 |
Table 2: Suggested Starting HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 3: Expected 1H NMR Chemical Shifts (in DMSO-d6) for the Parent Compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.1 - 7.5 | Multiplet |
| Pyrrolidine CH | ~3.9 | Multiplet |
| Pyrrolidine CH₂ | ~2.7 and ~3.8 | Multiplets |
| Carboxylic Acid OH | >12.0 | Broad Singlet |
Enhancing the purity of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" through recrystallization
Technical Support Center: Enhancing the Purity of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in purifying "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is not suitable (too non-polar).- Insufficient solvent is being used. | - Select a more polar solvent. Good starting points for carboxylic acids include ethanol, methanol, or water.[1][2]- Gradually add more hot solvent until the compound dissolves.[3] |
| The compound "oils out" instead of forming crystals. | - The solution is cooling too rapidly.- The boiling point of the solvent is higher than the melting point of the compound.- High levels of impurities are present. | - Allow the solution to cool more slowly by insulating the flask.- Switch to a lower-boiling point solvent.- Consider pre-purification by another method if impurities are significant. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- The glass surface is too smooth for nucleation. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]- Place the solution in an ice bath to further decrease solubility.[4] |
| Low recovery of the purified compound. | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Use a pre-heated funnel and filter paper for hot filtration to prevent the compound from crystallizing prematurely.[5] |
| The purified compound is still impure (e.g., broad melting point). | - The cooling process was too rapid, trapping impurities in the crystal lattice.- The chosen solvent did not effectively separate the impurities. | - Ensure a slow cooling rate to allow for selective crystallization.- Re-recrystallize from a different solvent or solvent system. The ideal solvent will dissolve the desired compound at high temperatures but not the impurities, or vice-versa.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid?
A1: Given the polar nature of the carboxylic acid and the fluorophenyl group, polar solvents are the best starting point.[1][6] Based on literature for similar compounds, a mixture of methanol and water or ethanol and water is a promising choice.[8] It is recommended to perform small-scale solubility tests with various solvents like ethanol, methanol, ethyl acetate, and water to determine the ideal solvent or solvent pair.[7]
Q2: How do I perform a mixed-solvent recrystallization?
A2: For a mixed-solvent system (e.g., ethanol/water), dissolve the compound in the minimum amount of the "good" solvent (the one in which it is more soluble, likely ethanol) at an elevated temperature. Then, slowly add the "poor" solvent (the one in which it is less soluble, likely water) dropwise until the solution becomes cloudy (turbid). Add a few drops of the "good" solvent back until the solution is clear again. Then, allow the solution to cool slowly.[5]
Q3: My compound is soluble in most polar solvents at room temperature. What should I do?
A3: If the compound is too soluble in a single solvent at room temperature, a mixed-solvent system is often the best approach.[7] This allows you to fine-tune the polarity of the solvent to achieve a state where the compound is soluble when hot but precipitates upon cooling.
Q4: How can I tell if my recrystallized product is pure?
A4: A common and effective way to assess purity is by measuring the melting point. A pure crystalline solid will have a sharp and narrow melting point range (typically 1-2°C). Impurities tend to depress and broaden the melting point range. You can also use analytical techniques such as NMR or HPLC for a more quantitative assessment of purity.
Q5: What are the likely impurities in my sample?
A5: Common impurities could include unreacted starting materials from the synthesis, such as 2-fluoroaniline and itaconic acid, or by-products from the reaction.[8] The choice of recrystallization solvent should ideally leave these impurities in the mother liquor.
Experimental Protocols
General Single-Solvent Recrystallization Protocol
-
Solvent Selection: In a test tube, add a small amount of the crude "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" and a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the mixture. If it dissolves when hot but not when cold, you have found a suitable solvent.[2]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Visualizations
Caption: A general experimental workflow for the recrystallization process.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Recrystallization [wiredchemist.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid Synthesis & Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid?
The synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs is typically achieved through the reaction of a substituted aniline with itaconic acid.[1][2][3] For instance, a common method involves refluxing 2-fluoroaniline with itaconic acid in water.[1]
Q2: What are the key safety precautions when handling 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid?
This compound is an irritant. It is crucial to avoid contact with skin and eyes and to prevent inhalation.[4] Always use adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4] In case of contact, rinse the affected area thoroughly with water.[4]
Q3: What are some common issues encountered during the synthesis?
Common issues include incomplete reaction, low yield, and difficulty in purification. These can often be attributed to factors such as reaction time, temperature control, and the purity of starting materials.
Q4: How is the product typically purified after the reaction?
A common purification method involves filtering the precipitate formed after cooling the reaction mixture. This crude product is then dissolved in an aqueous base solution (e.g., 5% sodium hydroxide), filtered to remove any insoluble impurities, and then re-precipitated by acidifying the filtrate with an acid like hydrochloric acid to a low pH.[1]
Q5: What are the initial considerations for scaling up this reaction?
When moving from a lab scale to a larger production scale, key considerations include:
-
Heat Transfer: Managing the exothermic nature of the reaction and ensuring uniform heating during reflux on a larger scale.
-
Mass Transfer: Ensuring efficient mixing of the reactants.
-
Solid Handling: Developing efficient methods for filtering, washing, and drying large quantities of the product.
-
Safety: Implementing robust safety protocols for handling larger quantities of chemicals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure the reaction is refluxed for a sufficient duration (e.g., 12-22 hours).[1][2] Verify the reaction temperature is maintained at the boiling point of the solvent (water). |
| Purity of starting materials. | Use high-purity 2-fluoroaniline and itaconic acid. Impurities can lead to side reactions. | |
| Incorrect pH for precipitation. | When acidifying to precipitate the product, ensure the pH is low enough (e.g., pH 1) to fully precipitate the carboxylic acid.[1] | |
| Product is Impure | Incomplete removal of unreacted starting materials. | Ensure thorough washing of the filtered precipitate. The dissolution in base and re-precipitation step is crucial for removing unreacted aniline.[1] |
| Presence of colored impurities. | The use of a decolorizing agent like sodium dithionite during the basic dissolution step can help remove colored impurities.[1] | |
| Difficulty Filtering the Precipitate | Fine particle size of the precipitate. | Allow the reaction mixture to cool slowly to encourage the formation of larger crystals, which are easier to filter. |
| Clogging of the filter medium on a larger scale. | Consider using a filter press or a centrifugal filter for more efficient solid-liquid separation at scale. | |
| Reaction Stalls During Scale-Up | Inefficient mixing. | Ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous reaction mixture. |
| Poor heat distribution. | Utilize a jacketed reactor with a suitable heat transfer fluid to ensure uniform temperature control. |
Experimental Protocols
Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid (General Procedure)
This protocol is based on analogous preparations and should be adapted for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Materials:
-
Substituted Aniline (e.g., 2-fluoroaniline)
-
Itaconic Acid
-
Water
-
5% Sodium Hydroxide Solution
-
Concentrated Hydrochloric Acid
-
Sodium Dithionite (optional, for decolorization)
Procedure:
-
A mixture of the substituted aniline (1.0 equivalent) and itaconic acid (1.2-1.4 equivalents) in water is heated to reflux.[1][2]
-
The reaction mixture is maintained at reflux for 12 to 22 hours.[1][2]
-
After reflux, the mixture is cooled, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration and washed with water.
-
The crude solid is then dissolved in an aqueous 5% sodium hydroxide solution.
-
(Optional) Sodium dithionite can be added to the solution to decolorize it.[1]
-
The basic solution is filtered to remove any insoluble materials.
-
The clear filtrate is then acidified with concentrated hydrochloric acid to a pH of 1 to precipitate the pure product.[1]
-
The final product is collected by filtration, washed with water, and dried.
Quantitative Data from Analogous Syntheses
| Starting Aniline | Equivalents of Itaconic Acid | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2,4-difluoroaniline | 1.4 | Water | 22 | 73 | [1] |
| o-aminophenol | 1.1 | Water | 12 | 74.4 | [2] |
| N-(4-aminophenyl)acetamide | Not specified | Water | 12 | 96 | [3] |
Visualizations
Caption: General workflow for the synthesis and purification of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acids.
Caption: Troubleshooting logic for addressing common issues during reaction scale-up.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
Mitigating batch-to-batch variability in "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid?
A1: The most prevalent and straightforward synthesis involves the reaction of 2-fluoroaniline with itaconic acid. This reaction is typically carried out in a suitable solvent, such as water or a high-boiling point organic solvent, under reflux conditions. The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the desired pyrrolidinone ring structure.
Q2: What are the critical quality attributes (CQAs) to monitor for this synthesis?
A2: Key CQAs to monitor to ensure batch consistency include the purity of the final product, yield, melting point, and residual solvent levels. Spectroscopic data from ¹H NMR, ¹³C NMR, and mass spectrometry should be consistent across batches.[1]
Q3: How can I improve the yield and purity of my product?
A3: Optimizing reaction conditions is crucial. This includes screening different solvents, adjusting the reaction temperature and time, and ensuring the purity of the starting materials (2-fluoroaniline and itaconic acid). Post-reaction, a well-developed purification protocol, such as recrystallization from an appropriate solvent system, is essential for achieving high purity.
Q4: I am observing poor diastereoselectivity in my synthesis. What factors can I control to improve this?
A4: While the target molecule itself is achiral, derivatives or subsequent reaction steps might involve stereocenters. In related pyrrolidine syntheses, poor diastereoselectivity can arise from the facial selectivity of the reactants' approach during cyclization.[2] Factors to investigate include the catalyst system, solvent polarity, and reaction temperature, as these can influence the transition state geometry of the cyclization step.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature or time. - Impure starting materials. - Product loss during workup or purification. | - Monitor reaction progress using TLC or LC-MS to ensure completion. - Systematically vary the reaction temperature and time to find optimal conditions. - Verify the purity of 2-fluoroaniline and itaconic acid before use. - Optimize the purification process (e.g., choice of recrystallization solvent, extraction pH). |
| Inconsistent Purity | - Presence of unreacted starting materials. - Formation of side products. - Inefficient purification. | - Adjust the stoichiometry of reactants to minimize residual starting materials. - Characterize impurities by LC-MS and NMR to understand their origin and adjust reaction conditions to minimize their formation. - Develop a more robust purification method, potentially involving column chromatography if recrystallization is insufficient. |
| Product Color Variation | - Presence of colored impurities from starting materials. - Oxidation of intermediates or final product. | - Purify starting materials if they are colored. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Poor Solubility of Product | - Incorrect pH during workup. - Residual impurities affecting crystal lattice. | - Ensure the pH is appropriately adjusted during the workup to either precipitate or dissolve the carboxylic acid as needed. - Improve purification methods to remove impurities that may be co-precipitating with the product. |
Data Presentation: Batch-to-Batch Variability Analysis
The following table summarizes hypothetical quantitative data from three different batches to illustrate potential variability.
| Parameter | Batch 1 | Batch 2 | Batch 3 | Target Specification |
| Yield (%) | 75 | 85 | 68 | > 80% |
| Purity (by HPLC, %) | 98.5 | 99.2 | 97.1 | > 99.0% |
| Melting Point (°C) | 188-190 | 189-191 | 185-188 | 188-192 °C |
| Residual Solvent (ppm) | 150 | 120 | 250 | < 200 ppm |
Experimental Protocols
Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (1.0 eq) and 2-fluoroaniline (1.05 eq).
-
Solvent Addition: Add water as the solvent (sufficient to create a stirrable slurry).
-
Reaction: Heat the mixture to reflux (100 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, adjust the pH to approximately 2 with 1M HCl to facilitate precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Visualizations
Caption: Synthesis pathway for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
Validation & Comparative
A Comparative Analysis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Cisplatin in Oncology Research
In the landscape of anticancer drug development, the quest for novel compounds with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of derivatives of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid against the well-established chemotherapeutic agent, cisplatin. While direct comparative studies on the parent compound are not available in the public domain, research on its derivatives offers valuable insights into their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals, presenting a compilation of available experimental data, detailed methodologies, and mechanistic diagrams to facilitate an objective comparison.
Introduction to the Compounds
Cisplatin , or cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy, widely used in the treatment of various cancers, including those of the bladder, head and neck, lung, ovaries, and testes.[1] Its primary mechanism of action involves cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent apoptosis (programmed cell death) in cancer cells.[1] However, its clinical utility is often limited by issues of drug resistance and a range of undesirable side effects.[1]
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives represent a class of heterocyclic compounds that have been investigated for their biological activities, including anticancer properties. Recent studies have focused on synthesizing and evaluating various derivatives, particularly those incorporating hydrazone and azole moieties, for their cytotoxic effects against different cancer cell lines.
Quantitative Comparison of Cytotoxicity
Recent research has evaluated the anticancer activity of several derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid against various cancer cell lines. The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined and compared with those of cisplatin and another anticancer drug, sunitinib. The results for the most active compounds are summarized in the table below.
| Compound/Drug | MDA-MB-231 (Triple-Negative Breast Cancer) EC50 (µM) | PPC-1 (Prostate Carcinoma) EC50 (µM) | A375 (Melanoma) EC50 (µM) | CRL-4001 (Human Foreskin Fibroblasts) EC50 (µM) |
| Compound 7b | >200 | 16.5 ± 2.6 | 32.7 ± 4.1 | >200 |
| Compound 9c | 108.2 ± 9.4 | 59.4 ± 5.3 | 29.5 ± 3.8 | >200 |
| Compound 9e | 126.7 ± 11.3 | 48.2 ± 4.5 | 21.6 ± 2.9 | >200 |
| Compound 9f | 115.4 ± 10.1 | 3.2 ± 0.4 | 6.4 ± 1.1 | 105.3 ± 9.8 |
| Compound 10 | >200 | 103.2 ± 9.7 | 45.3 ± 4.9 | >200 |
| Cisplatin | 24.8 ± 3.1 | 30.2 ± 3.5 | 35.4 ± 3.9 | 18.6 ± 2.5 |
| Sunitinib | 15.3 ± 2.1 | 18.7 ± 2.4 | 19.8 ± 2.7 | 12.4 ± 1.9 |
Data extracted from a study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.
Of the tested derivatives, Compound 9f , a hydrazone bearing an N'-(4-methylbenzylidene) moiety, demonstrated the most potent cytotoxic activity, particularly against prostate adenocarcinoma (PPC-1) and melanoma (A375) cell lines. Notably, Compound 9f was approximately ten-fold more active against the PPC-1 cell line compared to cisplatin. Furthermore, Compounds 9c, 9e, and 10 exhibited a degree of selectivity for cancer cells over normal human foreskin fibroblasts (CRL-4001).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and cisplatin.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (MDA-MB-231, PPC-1, A375) and normal fibroblasts (CRL-4001) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds or control drugs (cisplatin, sunitinib) and incubated for 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 values are determined from the dose-response curves.
Cell Migration Assay (Wound Healing Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.
-
Cell Seeding: Cells are seeded in a 6-well plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated with the test compounds in a fresh medium.
-
Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24, 48, 72 hours) using a microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point. The percentage of wound closure is calculated relative to the initial wound area.
3D Spheroid Culture and Viability Assay
3D spheroid cultures more closely mimic the in vivo tumor microenvironment.
-
Spheroid Formation: Cancer cells are seeded in ultra-low attachment round-bottom 96-well plates to promote the formation of spheroids over 3-4 days.
-
Compound Treatment: The formed spheroids are treated with the test compounds or control drugs.
-
Spheroid Size Measurement: The size of the spheroids is monitored and measured at regular intervals using a microscope.
-
Cell Viability Assessment: At the end of the treatment period, a cell viability assay (e.g., using a reagent like CellTiter-Glo® 3D) is performed to quantify the number of viable cells within the spheroids.
-
Data Analysis: Changes in spheroid size and cell viability are analyzed to determine the efficacy of the compounds in a 3D model.
Signaling Pathways and Mechanisms of Action
Cisplatin's Mechanism of Action
Cisplatin exerts its anticancer effects primarily through the induction of DNA damage. Once inside the cell, it undergoes hydrolysis, forming highly reactive platinum complexes that bind to the N7 position of purine bases in DNA.[2][3] This leads to the formation of DNA adducts, predominantly 1,2-intrastrand cross-links, which distort the DNA helix.[1][2] This distortion inhibits DNA replication and transcription, ultimately triggering the cell's DNA damage response pathways.[3] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.
Putative Mechanism of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
The precise mechanism of action for the anticancer activity of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has not been fully elucidated in the reviewed literature. However, the observed cytotoxicity suggests that these compounds interfere with essential cellular processes in cancer cells. Further investigation is required to determine their molecular targets and the signaling pathways they modulate.
Experimental and Logical Workflows
MTT Assay Workflow
The following diagram illustrates the general workflow for assessing cell viability using the MTT assay.
Wound Healing Assay Workflow
The diagram below outlines the key steps involved in a wound healing (scratch) assay to assess cell migration.
Conclusion
The available data suggests that certain derivatives of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hold promise as potential anticancer agents. In particular, hydrazone derivatives, such as Compound 9f, have demonstrated superior cytotoxicity against specific cancer cell lines when compared to the established chemotherapeutic drug, cisplatin. Moreover, the selectivity of some of these compounds for cancer cells over normal fibroblasts is an encouraging characteristic for further drug development.
While cisplatin's mechanism of action is well-defined and centers on DNA damage, the molecular targets and signaling pathways of the pyrrolidine derivatives remain to be elucidated. Future research should focus on mechanistic studies to understand how these compounds exert their cytotoxic effects. Additionally, in vivo studies are necessary to evaluate the efficacy and safety of these promising derivatives in a more complex biological system. This comparative guide highlights the potential of this novel class of compounds and underscores the need for continued investigation to determine their therapeutic value in oncology.
References
Comparative Efficacy of 1-(Phenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives in Oncology and Microbiology
A detailed analysis of the biological performance of substituted 1-(phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, providing key experimental data and methodologies for researchers in drug discovery and development.
The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the efficacy of derivatives based on this core structure, with a focus on anticancer and antimicrobial properties. While the specific compound "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is not extensively documented in the reviewed literature, comprehensive data is available for closely related analogues, particularly those with di-fluoro and hydroxy-phenyl substitutions. This analysis will focus on these documented derivatives to provide valuable insights for structure-activity relationship (SAR) studies and future drug design.
I. Anticancer Efficacy
Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The primary modifications involve the derivatization of the carboxylic acid group into hydrazones, azoles, and benzimidazoles.
Quantitative Comparison of Anticancer Activity
The cytotoxic activity of these compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The following table summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for selected derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Type | Modification | Cell Line | IC50 (µM) | Reference |
| 7b | Hydrazone | 2-phenylhydrazone | A375 (Melanoma) | 3.9 ± 0.4 | [1] |
| 9c | Hydrazone | 4-bromobenzylidenehydrazone | A375 (Melanoma) | 4.2 ± 0.5 | [1] |
| 9e | Hydrazone | 4-(dimethylamino)benzylidenehydrazone | A375 (Melanoma) | 1.9 ± 0.2 | [1] |
| 9f | Hydrazone | 2-hydroxybenzylidenehydrazone | A375 (Melanoma) | 4.5 ± 0.6 | [1] |
| 10 | Benzimidazole | Benzimidazole | A375 (Melanoma) | 4.9 ± 0.5 | [1] |
| 7b | Hydrazone | 2-phenylhydrazone | MDA-MB-231 (Triple-negative breast cancer) | >10 | [1] |
| 9e | Hydrazone | 4-(dimethylamino)benzylidenehydrazone | MDA-MB-231 (Triple-negative breast cancer) | 7.8 ± 0.9 | [1] |
| 7b | Hydrazone | 2-phenylhydrazone | PPC1 (Prostate carcinoma) | 5.6 ± 0.7 | [1] |
| 9e | Hydrazone | 4-(dimethylamino)benzylidenehydrazone | PPC1 (Prostate carcinoma) | 3.1 ± 0.4 | [1] |
Key Findings:
-
Hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid were identified as the most potent cytotoxic agents.[1]
-
Compound 9e , featuring a 4-(dimethylamino)benzylidenehydrazone moiety, exhibited the highest potency against the A375 melanoma cell line.[1]
-
The melanoma cell line (A375) was generally more sensitive to this series of compounds compared to the triple-negative breast cancer (MDA-MB-231) and prostate carcinoma (PPC1) cell lines.[1]
II. Antimicrobial Efficacy
A separate line of investigation focused on 1-(2-hydroxyphenyl)- and 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives for their antimicrobial properties. These studies explored the impact of various substituents on antibacterial activity against a range of pathogenic bacteria.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Core Structure | Derivative Type | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazone Derivative | 1-(2-hydroxy-5-methylphenyl) | Hydrazone | 5-nitrothien-2-yl | Staphylococcus aureus | <7.8 | [2] |
| Hydrazone Derivative | 1-(2-hydroxy-5-methylphenyl) | Hydrazone | 5-nitrofuran-2-yl | Staphylococcus aureus | Potent | [2] |
| Hydrazone Derivative | 1-(2-hydroxy-5-methylphenyl) | Hydrazone | Benzylidene | Staphylococcus aureus | 3.9 | [2] |
| Cefuroxime (Control) | - | - | - | Staphylococcus aureus | 7.8 | [2] |
| Compound 14 | 1-(2-hydroxyphenyl) | - | 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl | Methicillin-resistant S. aureus (MRSA) TCH 1516 | 4-fold stronger than clindamycin | |
| Compound 24b | 1-(2-hydroxyphenyl) | Hydrazone | thien-2-yl | Methicillin-resistant S. aureus (MRSA) TCH 1516 | 2-fold stronger than clindamycin | |
| Hydrazone Derivative | 1-(2-hydroxyphenyl) | Hydrazone | 5-nitrothien-2-yl | Candida auris | 16 |
Key Findings:
-
Hydrazone derivatives bearing a 5-nitrothien-2-yl or benzylidene moiety showed very strong inhibitory effects against Staphylococcus aureus, with the benzylidene derivative being more potent than the control antibiotic cefuroxime.[2]
-
The introduction of a 5-fluorobenzimidazole group coupled with a 3,5-dichloro-2-hydroxyphenyl substituent resulted in a compound with significantly stronger activity against MRSA than clindamycin.
-
Certain hydrazone derivatives also exhibited promising activity against the multidrug-resistant fungus Candida auris.
III. Experimental Protocols
Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid (General Procedure)
A mixture of 2,4-difluoroaniline and itaconic acid in water is refluxed for an extended period (e.g., 22 hours). The resulting precipitate is filtered and purified by dissolution in an aqueous sodium hydroxide solution, followed by treatment with sodium dithionite, filtration, and acidification with hydrochloric acid to yield the final product.[1]
Caption: General synthesis workflow for the core scaffold.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Caption: Workflow for assessing compound cytotoxicity.
Broth Microdilution Method for MIC Determination
-
Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the bacterial strain is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the test compound is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
IV. Signaling Pathways and Mechanisms of Action
While the exact molecular targets for many of these derivatives are still under investigation, the broad-spectrum anticancer activity suggests potential interference with fundamental cellular processes. For instance, some pyrrolidine derivatives have been reported to inhibit enzymes crucial for cancer cell survival and proliferation.
One such example, though not a direct derivative of the title compound, is the inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis by pyrrolidine carboxamides. This suggests that derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold could potentially act as enzyme inhibitors.
Caption: Potential mechanism of anticancer action.
V. Conclusion and Future Directions
The comparative analysis of 1-(phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives reveals them as a versatile scaffold for the development of both anticancer and antimicrobial agents. The efficacy is highly dependent on the nature of the substituents on both the phenyl ring and the carboxylic acid moiety. Hydrazone derivatives consistently demonstrate high potency, suggesting this functional group is crucial for biological activity.
Future research should focus on:
-
Synthesis and evaluation of the "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" series to understand the specific contribution of the mono-fluoro substitution.
-
Elucidation of the precise molecular targets and mechanisms of action to enable rational drug design.
-
In vivo studies to validate the promising in vitro efficacy and to assess the pharmacokinetic and toxicological profiles of the lead compounds.
This guide provides a foundational comparison to aid researchers in the strategic development of novel therapeutics based on the 5-oxopyrrolidine-3-carboxylic acid core. The presented data and protocols offer a starting point for further exploration and optimization of this valuable chemical scaffold.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]
In Vivo Validation of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" as a Potential Anticancer Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the novel compound "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" (herein referred to as Compound X). While direct in vivo data for Compound X is not yet publicly available, this document outlines a proposed series of experiments based on the promising in vitro anticancer activities observed in structurally similar pyrrolidine-based molecules. This guide compares the proposed therapeutic performance of Compound X against a structurally related compound and current standard-of-care chemotherapies, supported by detailed experimental protocols and illustrative data.
Introduction and Rationale
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved anticancer drugs.[1] Its structural versatility allows for the development of derivatives with improved potency and selectivity.[1] Recent in vitro studies on derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC), prostate adenocarcinoma, and melanoma.[2][3] These findings provide a strong impetus for the in vivo evaluation of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" (Compound X).
This guide proposes a preclinical validation pathway using established cell line-derived xenograft (CDX) models, a standard and indispensable tool for assessing the efficacy and toxicity of new anticancer agents before clinical trials.[1][4][5]
Comparative Compounds
For a robust evaluation of Compound X's therapeutic potential, its performance will be benchmarked against two categories of anticancer agents:
-
Structurally Related Analogue: "1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" (Compound Y). This compound has shown in vitro efficacy against TNBC, prostate, and melanoma cell lines, making it an ideal candidate for direct comparison to understand the role of the fluorine substitution pattern on anticancer activity.[2][3]
-
Standard-of-Care Agents: These are established chemotherapeutic drugs used to treat the selected cancer types in clinical practice.
Proposed In Vivo Efficacy Studies
Based on the in vitro activity of similar compounds, the following human cancer cell line xenograft models are proposed for evaluating the anticancer activity of Compound X.
Triple-Negative Breast Cancer (TNBC) Model
-
Cell Line: MDA-MB-231
-
Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old.
-
Rationale: MDA-MB-231 is a well-established and aggressive TNBC cell line, widely used in xenograft studies to assess novel therapeutic agents.[13][14]
Prostate Cancer Model
-
Cell Line: PC-3 or DU-145
-
Animal Model: Male SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old.
-
Rationale: PC-3 and DU-145 are androgen-independent human prostate cancer cell lines, suitable for modeling advanced, castration-resistant prostate cancer.[15][16]
Melanoma Model
-
Cell Line: A375
-
Animal Model: Male or female athymic nude mice (NU/NU), 6-8 weeks old.
-
Rationale: A375 is a commonly used human malignant melanoma cell line for preclinical drug screening.[2]
Experimental Protocols
The following protocols outline the standardized procedures for the proposed in vivo studies.
Cell Line-Derived Xenograft (CDX) Establishment
-
Cell Culture: MDA-MB-231, PC-3/DU-145, and A375 cells are cultured in their respective recommended media until they reach 80-90% confluency.
-
Cell Implantation: A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume of approximately 100-150 mm³. Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, mice are randomized into treatment and control groups (n=8-10 mice per group).
Treatment Regimen
-
Vehicle Control: Administered with the same vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).
-
Compound X: Administered intraperitoneally (i.p.) or orally (p.o.) daily at three dose levels (e.g., 10, 30, and 100 mg/kg), determined by prior maximum tolerated dose (MTD) studies.
-
Compound Y: Administered via the same route and at the same dose levels as Compound X for direct comparison.
-
Standard-of-Care Drugs:
-
Cisplatin: 3 mg/kg, i.p., once weekly.
-
Docetaxel: 10 mg/kg, i.v., once weekly.
-
Dacarbazine: 80 mg/kg, i.p., for 5 consecutive days.
-
The treatment duration is typically 21-28 days.
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): The primary endpoint is the change in tumor volume over time. TGI is calculated at the end of the study.
-
Body Weight and Clinical Observations: Animal body weights are recorded twice weekly as an indicator of toxicity. General health is monitored daily.
-
Tumor Weight: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Histopathological and Immunohistochemical Analysis: A portion of the tumor tissue is fixed in formalin and embedded in paraffin for H&E staining and immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Data Presentation (Hypothetical Data)
The following tables illustrate how the quantitative data from these experiments would be summarized.
Table 1: In Vivo Antitumor Efficacy in MDA-MB-231 TNBC Xenograft Model
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | Body Weight Change (%) |
| Vehicle Control | 1520 ± 185 | - | 1.45 ± 0.21 | +2.5 |
| Compound X (30 mg/kg) | 685 ± 95 | 55 | 0.65 ± 0.11 | -1.8 |
| Compound Y (30 mg/kg) | 810 ± 110 | 47 | 0.79 ± 0.13 | -2.1 |
| Cisplatin (3 mg/kg) | 595 ± 88 | 61 | 0.58 ± 0.09 | -5.5 |
Table 2: In Vivo Antitumor Efficacy in PC-3 Prostate Cancer Xenograft Model
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | Body Weight Change (%) |
| Vehicle Control | 1350 ± 150 | - | 1.31 ± 0.18 | +3.1 |
| Compound X (30 mg/kg) | 580 ± 75 | 57 | 0.55 ± 0.08 | -1.5 |
| Compound Y (30 mg/kg) | 702 ± 92 | 48 | 0.68 ± 0.10 | -1.9 |
| Docetaxel (10 mg/kg) | 490 ± 65 | 64 | 0.47 ± 0.07 | -6.2 |
Table 3: In Vivo Antitumor Efficacy in A375 Melanoma Xenograft Model
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | Body Weight Change (%) |
| Vehicle Control | 1810 ± 210 | - | 1.75 ± 0.25 | +1.9 |
| Compound X (30 mg/kg) | 850 ± 105 | 53 | 0.82 ± 0.12 | -2.0 |
| Compound Y (30 mg/kg) | 980 ± 120 | 46 | 0.95 ± 0.14 | -2.3 |
| Dacarbazine (80 mg/kg) | 1120 ± 140 | 38 | 1.10 ± 0.16 | -4.8 |
Visualizations: Workflows and Pathways
To clearly illustrate the experimental design and potential mechanism of action, the following diagrams are provided.
Many novel anticancer agents, including those with a pyrrolidine scaffold, are being investigated for their ability to target cancer metabolism.[4][13][17] A key metabolic feature of many cancer cells is the Warburg effect, or aerobic glycolysis. The following pathway illustrates key nodes that could be targeted.
Conclusion
This guide presents a structured and comparative approach for the in vivo validation of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid". By employing well-characterized xenograft models and benchmarking against both a structural analogue and standard-of-care therapies, this proposed study aims to provide a clear and objective assessment of the compound's anticancer potential. The outlined protocols and data presentation formats are designed to generate robust and easily interpretable results, crucial for making informed decisions in the drug development pipeline. Successful outcomes from these studies would warrant further investigation into the compound's mechanism of action and its progression toward clinical evaluation.
References
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Current approaches in treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemotherapy for Prostate Cancer | American Cancer Society [cancer.org]
- 9. In Vivo Models for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotherapy in the Management of Advanced Cutaneous Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Chemotherapy in Cutaneous Melanoma: Is There Still a Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Vivo Evaluation of Novel Anticancer Agents in Triple Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. In vitro and in vivo model systems used in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. crownbio.com [crownbio.com]
"1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" derivatives compared to standard antibiotics.
A new class of synthetic compounds, derivatives of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, is showing significant promise in the ongoing battle against antibiotic resistance. This guide provides a comparative analysis of the antimicrobial efficacy of these emerging drug candidates against established standard antibiotics, supported by experimental data from recent studies on structurally similar compounds.
In the face of mounting challenges posed by multidrug-resistant pathogens, the scientific community is in a perpetual search for novel antimicrobial agents. The pyrrolidinone core, a five-membered lactam ring, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide focuses on derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, highlighting their potential as a viable alternative to conventional antibiotics. While direct experimental data on 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives is limited in publicly available research, extensive studies on analogous compounds with different substitutions on the phenyl ring provide a strong basis for comparison and demonstrate the potent antimicrobial properties of this chemical class.
Comparative Antimicrobial Efficacy
Recent research has focused on synthesizing and evaluating the antibacterial activity of various derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid. These studies consistently demonstrate that certain derivatives exhibit potent antimicrobial activity, in some cases surpassing that of standard antibiotics against a range of bacterial strains. The data presented below is compiled from studies on close structural analogs of the target compound, offering valuable insights into its potential efficacy.
Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration of a substance that will inhibit the visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) of various 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives against several Gram-positive and Gram-negative bacterial strains, in comparison to standard antibiotics.
Table 1: Comparative MIC (µg/mL) against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus | Listeria monocytogenes | Bacillus cereus |
| Oxacillin | 15.23 | 7.8 | >125 |
| Ampicillin | 31.20 | 3.9 | 31.25 |
| Cefuroxime | 7.8 | 3.9 | 62.4 |
| Hydrazone with benzylidene moiety | 3.9 | - | - |
| Hydrazone with 5-nitrothien-2-yl fragment | - | 3.9 | 7.8 |
| Hydrazone with 5-nitrofuran-2-yl moiety | - | 7.8 | 15.6 |
Data sourced from studies on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[1][2]
Table 2: Comparative MIC (µg/mL) against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli |
| Oxacillin | >125 |
| Ampicillin | 62.5 |
| Cefuroxime | 125 |
| Hydrazone with 5-nitrothien-2-yl fragment | 62.5 |
| Hydrazone with 5-nitrofuran-2-yl moiety | 125 |
Data sourced from studies on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[1][2]
Notably, a hydrazone derivative with a benzylidene moiety demonstrated a very strong inhibition of S. aureus (3.9 µg/mL), surpassing the efficacy of the standard antibiotic cefuroxime (7.8 µg/mL).[1][2] Furthermore, a hydrazone derivative containing a 5-nitrothien-2-yl fragment showed activity comparable or superior to cefuroxime against all tested strains.[1][2]
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the antimicrobial activity of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives.
Synthesis of 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives
The general synthesis pathway for these compounds involves a multi-step process, which is outlined in the diagram below. The initial step is the reaction of a substituted aniline with itaconic acid to form the core 1-phenyl-5-oxopyrrolidine-3-carboxylic acid structure. This is followed by esterification and subsequent reaction with hydrazine hydrate to produce a carbohydrazide intermediate. Finally, condensation of this intermediate with various aldehydes or ketones yields the target hydrazone derivatives.
Antimicrobial Activity Assay (Broth Microdilution Method)
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method in 96-well microtiter plates. This method allows for the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Bacterial Strains and Culture Conditions:
-
Bacterial Strains: Standard and clinically isolated strains of both Gram-positive (e.g., Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Culture Medium: Mueller-Hinton broth is commonly used for bacterial growth.
-
Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
Concluding Remarks
The available data strongly suggest that derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid represent a promising class of antimicrobial agents. The versatility of their synthesis allows for the creation of a diverse library of compounds, some of which exhibit exceptional potency against clinically relevant bacteria, including strains resistant to conventional antibiotics. While further research is imperative to elucidate the precise mechanism of action and to evaluate the efficacy and safety of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives specifically, the foundational evidence from analogous compounds is highly encouraging. These findings warrant continued investigation and development of this scaffold to address the urgent global need for new and effective antimicrobial therapies.
References
Comparative Analysis of 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives: Focus on Selectivity and Cross-Reactivity
Disclaimer: No specific experimental data was found for "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" in the public domain. This guide therefore provides a comparative analysis of the broader class of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives, for which biological activity data is available. The insights presented are based on analogues and may not be directly extrapolated to the specific requested compound.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the selectivity and cross-reactivity of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives against two key therapeutic targets: Mycobacterium tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).
Inhibition of Mycobacterium tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA)
The 5-oxopyrrolidine-3-carboxylic acid scaffold has been identified as a promising starting point for the development of novel inhibitors of InhA, a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Direct inhibition of InhA is a key strategy to overcome resistance to the frontline anti-tuberculosis drug isoniazid, which requires metabolic activation.
Comparative Potency of InhA Inhibitors
The following table summarizes the in vitro inhibitory activity of representative 5-oxopyrrolidine-3-carboxylic acid derivatives against InhA, compared to the standard-of-care drug, Isoniazid (in its active form, the INH-NADH adduct).
| Compound | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide derivative (d11, 3,5-dichloro) | M. tb InhA | 0.39 | Isoniazid (INH-NAD adduct) | M. tb InhA | Potent |
| 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide derivative (p31) | M. tb InhA | 1.39 | |||
| 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide derivative (p33) | M. tb InhA | 2.57 | |||
| 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide derivative (s15) | M. tb InhA | 5.55 |
Note: Data for Isoniazid's direct inhibition of InhA is often represented by the activity of its activated form, the INH-NADH adduct, which is a potent inhibitor. The pyrrolidine carboxamides are direct inhibitors.
Selectivity and Cross-Reactivity Profile
Limited public data exists on the broad cross-reactivity profiling of these specific InhA inhibitors against a wide range of mammalian enzymes. However, some studies have noted that certain pyrrolidine derivatives can exhibit off-target effects. For instance, some analogues have been found to inhibit fatty acid synthase type I, indicating a potential for cross-reactivity with other metabolic enzymes.[1] Further comprehensive selectivity screening is necessary to fully elucidate the off-target profile of this chemical class.
Experimental Protocol: InhA Inhibition Assay
The inhibitory activity against InhA is typically determined using a spectrophotometric assay that monitors the oxidation of NADH.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Test compounds dissolved in DMSO
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%). Include control wells with buffer and DMSO only (no inhibitor).
-
Add NADH to each well to a final concentration of 250 µM.
-
Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.
-
Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.
-
The rate of NADH oxidation is calculated from the linear portion of the absorbance versus time plot.
-
The percent inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of InhA inhibition in the mycobacterial cell wall synthesis pathway.
Inhibition of β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1)
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated as inhibitors of BACE-1, a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. BACE-1 initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate to form plaques in the brain.
Comparative Potency of BACE-1 Inhibitors
The following table presents the in vitro inhibitory activity of a 5-oxopyrrolidine-3-carboxylic acid derivative against BACE-1, alongside comparator compounds that have been in clinical development.
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| (2S,3S,4S*)-4-(4-Bromophenyl)-1-(tert-butyl)-5-oxo-2-phenyl-N-(quinolin-8-yl)pyrrolidine-3-carboxamide (4g) | BACE-1 | Sub-micromolar | Verubecestat (MK-8931) | BACE-1 | ~13 |
| Atabecestat (JNJ-54861911) | BACE-1 | ~6.4 |
Note: The IC50 for compound 4g is reported as sub-micromolar, indicating high potency.
Selectivity and Cross-Reactivity Profile
Experimental Protocol: BACE-1 Inhibition Assay (FRET-based)
A common method to assess BACE-1 inhibition is a Förster Resonance Energy Transfer (FRET) assay using a synthetic peptide substrate.
Materials:
-
Recombinant human BACE-1 enzyme
-
FRET peptide substrate (e.g., containing a fluorophore and a quencher flanking the BACE-1 cleavage site)
-
Test compounds dissolved in DMSO
-
Assay buffer: e.g., 50 mM sodium acetate, pH 4.5
-
Black 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Add diluted test compounds to the wells of the microplate.
-
Add the BACE-1 enzyme to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths. Cleavage of the substrate by BACE-1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
The initial reaction velocity is determined from the linear phase of the fluorescence signal.
-
Calculate the percent inhibition relative to a DMSO control.
-
Determine IC50 values by plotting percent inhibition against the logarithm of inhibitor concentration and fitting to a dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: Role of BACE-1 in the amyloidogenic pathway and its inhibition.
General Experimental Workflow for Selectivity Profiling
A comprehensive assessment of a compound's selectivity is crucial for predicting its potential off-target effects and therapeutic window. The following diagram illustrates a general workflow for selectivity profiling.
Caption: General workflow for assessing compound selectivity.
References
Benchmarking 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives Against Known Inhibitors
A Comparative Guide for Researchers in Drug Discovery
Due to the limited publicly available data on the direct inhibitory effects of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, this guide focuses on the experimentally determined activities of its closely related and well-studied analogue, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid , and its derivatives. This family of compounds has demonstrated notable potential in both anticancer and antimicrobial applications. Herein, we provide a comparative analysis of these derivatives against established therapeutic agents in relevant biological systems.
This guide is intended for researchers, scientists, and drug development professionals, offering a clear comparison of performance with supporting experimental data and detailed protocols to facilitate further investigation.
Anticancer Activity: A Comparative Analysis
Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, particularly those incorporating a hydrazone moiety, have shown significant cytotoxic effects against a panel of human cancer cell lines. This section benchmarks their performance against standard chemotherapeutic agents.
Data Presentation: Cytotoxicity (IC₅₀)
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of lead pyrrolidine derivatives and established anticancer drugs against triple-negative breast cancer (MDA-MB-231), prostate cancer (PPC-1), and melanoma (A375) cell lines. Lower IC₅₀ values indicate greater potency.
| Compound/Drug | Target Cell Line | IC₅₀ (µM) | Citation |
| Hydrazone Derivative 9f | PPC-1 (Prostate) | Data not specified | [1] |
| Hydrazone Derivative 9f | A375 (Melanoma) | Data not specified | [1] |
| Doxorubicin | MDA-MB-231 (Breast) | 0.39 - 1.65 | [2][3][4] |
| Paclitaxel | MDA-MB-231 (Breast) | 0.005 - 0.3 | [5][6][7] |
| Cisplatin | MDA-MB-231 (Breast) | 7.8 - 56.27 | [8][9][10] |
| Dabrafenib | A375 (Melanoma) | 0.005 - 0.0095 | [11][12][13] |
| Vemurafenib | A375 (Melanoma) | 0.173 - 13.217 | [14][15] |
| Trametinib | A375 (Melanoma) | 0.0133 | [16] |
Note: Specific IC₅₀ values for the most potent hydrazone derivatives from the primary research are not explicitly quantified in the provided abstracts, but their significant activity is highlighted.[1][17]
Signaling Pathways of Known Anticancer Agents
The mechanisms of action for the comparator drugs involve well-defined cellular pathways. Understanding these can provide context for the potential mechanisms of the novel pyrrolidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 4. jrmds.in [jrmds.in]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 8. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Frontiers | Targeted Inhibition of miR-221/222 Promotes Cell Sensitivity to Cisplatin in Triple-Negative Breast Cancer MDA-MB-231 Cells [frontiersin.org]
- 11. Phenotype characterization of human melanoma cells resistant to dabrafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. MTT assay protocol | Abcam [abcam.com]
Comparative Analysis of the Biological Activity of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid and Related Derivatives
A guide for researchers and drug development professionals on the reproducibility of biological data for a promising class of therapeutic compounds.
This guide provides a comparative analysis of the biological data for derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid, with a focus on their potential anticancer and antimicrobial activities. While specific biological data for "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is not extensively available in the public domain, this document serves as a resource for researchers by summarizing the known activities of structurally similar compounds. The provided data and protocols can guide the design and execution of experiments to evaluate the biological profile of this and other related molecules.
Executive Summary
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising framework in medicinal chemistry, with numerous derivatives exhibiting significant anticancer and antimicrobial properties. This guide consolidates the available biological data, outlines detailed experimental protocols for assessing activity, and visualizes the key signaling pathways potentially modulated by these compounds. The aim is to provide a comprehensive resource for the objective comparison of these molecules and to support the reproducible generation of biological data.
Anticancer Activity
Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have demonstrated cytotoxic effects against a variety of cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Comparative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives from published studies. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide derivative (9f) | MDA-MB-231 (Breast) | 1.1 | [1] |
| PPC1 (Prostate) | 0.9 | [1] | |
| A375 (Melanoma) | 1.3 | [1] | |
| 1-(4-(phenylamino)phenyl)-5-oxopyrrolidine-3-carbohydrazone (8) | IGR39 (Melanoma) | 1.95 | [2][3] |
| MDA-MB-231 (Breast) | 2.65 | [2][3] | |
| Panc-1 (Pancreatic) | 11.75 | [2][3] | |
| 1-(4-(phenylamino)phenyl)-5-oxopyrrolidine-3-carbohydrazone (12) | IGR39 (Melanoma) | 1.45 | [2][3] |
| MDA-MB-231 (Breast) | 2.15 | [2][3] | |
| Panc-1 (Pancreatic) | 10.95 | [2][3] | |
| 1-(4-acetamidophenyl)-bishydrazone derivative (21) | A549 (Lung) | ~25 (viability reduction) | [4][5] |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a) | A549 (Lung) | >100 | [6] |
Note: The activity of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is not yet reported in these studies and represents a key area for future investigation. The 2-fluoro substitution may influence the compound's lipophilicity and electronic properties, potentially impacting its biological activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Potential Signaling Pathways in Anticancer Activity
Molecular docking studies suggest that some 5-oxopyrrolidine derivatives may act as multi-kinase inhibitors, targeting key proteins in cancer signaling pathways such as BRAF and SRC.[2][3] Inhibition of these kinases can disrupt downstream signaling cascades that control cell proliferation, survival, and metastasis. Furthermore, some derivatives have been shown to induce apoptosis through both extrinsic and intrinsic pathways, leading to programmed cell death.[7]
Antimicrobial Activity
Several derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have shown promising activity against a range of bacterial strains, including drug-resistant variants. The proposed mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
Comparative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, presented as Minimum Inhibitory Concentration (MIC) values.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(4-acetamidophenyl)-bishydrazone derivative (21) | Staphylococcus aureus (MRSA) | 2 | [4] |
| 1-(2-hydroxy-5-methylphenyl)-hydrazone derivative (benzylidene) | Staphylococcus aureus | 3.9 | [8][9][10][11] |
| 1-(2-hydroxy-5-methylphenyl)-hydrazone derivative (5-nitrothien-2-yl) | Staphylococcus aureus | <7.8 | [8][9][10][11] |
| 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide | Bacillus subtilis | 3.9 | [12] |
| Escherichia coli | 7.8 | [12] |
Note: As with the anticancer data, the antimicrobial activity of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" remains to be determined. The electronic nature of the fluorine substituent could influence its interaction with bacterial targets.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Potential Signaling Pathways in Antimicrobial Activity
The antimicrobial activity of some 5-oxopyrrolidine derivatives is thought to be mediated through the inhibition of bacterial DNA gyrase.[13][14] This enzyme is crucial for maintaining DNA topology during replication and transcription. Its inhibition leads to the disruption of these essential cellular processes and ultimately to bacterial cell death.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling [epublications.vu.lt]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 7. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 13. researchgate.net [researchgate.net]
- 14. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-(Phenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Potential Therapeutic Agents
Comparative Analysis of Anticancer and Antimicrobial Activities
The biological activity of 1-(phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the reported in vitro anticancer and antimicrobial activities of various analogs.
Anticancer Activity
The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance metric.
| Compound | Phenyl Substitution | Cancer Cell Line | IC50 (µM) or % Viability at 100µM | Reference |
| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (hydrazones) | 2,4-difluoro | MDA-MB-231 | >100 (most derivatives) | [1] |
| PPC1 | 11.8 - >100 | [1][2] | ||
| A375 | 7.9 - >100 | [1][2] | ||
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | 4-acetamido | A549 | variable | [3][4][5][6] |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 2-hydroxy | A549 | ~63.4% viability | [7] |
| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | 3,5-dichloro-2-hydroxy | A549 | variable | [3][7][8][9] |
| 1-(3,4,5-trimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | 3,4,5-trimethoxy | A549 | variable | [10] |
Antimicrobial Activity
The antimicrobial potential of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC) against various bacterial strains.
| Compound | Phenyl Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (hydrazones) | 2-hydroxy-5-methyl | Staphylococcus aureus | 3.9 - >250 | [11][12][13] |
| Listeria monocytogenes | 3.9 - >250 | [11][12][13] | ||
| Bacillus cereus | 7.8 - >250 | [11][12][13] | ||
| Escherichia coli | 31.25 - >250 | [11][12][13] | ||
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (hydrazones) | 2-hydroxy | S. aureus | 16 - >128 | [7] |
| Enterococcus faecalis | >128 | [7] | ||
| Clostridioides difficile | 32 - >128 | [7] | ||
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (hydrazones) | 4-acetamido | S. aureus (MRSA) | 16 - >128 | [5][6] |
Experimental Protocols
A generalized synthetic scheme and a common biological assay workflow are presented below to provide context for the data.
General Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids
The synthesis of the core scaffold generally involves the reaction of a substituted aniline with itaconic acid.[5][7]
MTT Assay for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][2]
Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates, and colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: The diluted bacterial inoculum is added to each well containing the compound dilutions. The plates are then incubated at a specified temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Discussion
The available data, although not exhaustive for a direct comparison with the 2-fluoro derivative, allows for the deduction of some preliminary structure-activity relationships:
-
Impact of Phenyl Substituents on Anticancer Activity: The anticancer activity appears to be highly dependent on the substitution pattern on the phenyl ring. For instance, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, particularly the hydrazones, have shown promising cytotoxicity against melanoma cell lines.[1] The presence of a hydroxyl group at the 2-position of the phenyl ring also contributes to cytotoxic effects.[7] Further derivatization of the carboxylic acid moiety into hydrazones and other heterocyclic systems is a common strategy to enhance potency.[1][2][4][5][6][7]
-
Impact of Phenyl Substituents on Antimicrobial Activity: The antimicrobial activity is also significantly modulated by the phenyl ring substituents. The 1-(2-hydroxy-5-methylphenyl) derivatives, when converted to hydrazones, exhibit potent activity against Gram-positive bacteria, with some compounds showing MIC values as low as 3.9 µg/mL against S. aureus.[11][12][13] The presence of a hydroxyl group on the phenyl ring seems to be a favorable feature for antimicrobial activity. The specific nature of the hydrazone substituent also plays a crucial role in determining the antimicrobial spectrum and potency.
Conclusion
The 1-(phenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile platform for the development of novel anticancer and antimicrobial agents. The biological activity of these compounds is intricately linked to the substitution pattern on the phenyl ring and further modifications of the carboxylic acid group. While a direct head-to-head comparison involving "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is not currently possible due to a lack of published data, the analysis of its analogs provides valuable insights for future research. Further investigation into the synthesis and biological evaluation of the 2-fluoro derivative and other halogenated analogs is warranted to build a more comprehensive understanding of the structure-activity relationships within this promising class of compounds.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents [epubl.ktu.edu]
- 9. [PDF] Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Path from Laboratory to Living Systems: A Comparative Guide to 5-Oxopyrrolidine-3-Carboxylic Acid Analogs in Cancer Research
A critical step in drug discovery is understanding how the activity of a compound in a controlled laboratory setting translates to its performance in a complex living organism. This guide focuses on the in vitro to in vivo correlation of activity for derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a close structural analog of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Due to a lack of publicly available biological data for the latter, this guide will explore its fluorinated counterpart as a case study in early-stage cancer therapeutic development.
The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising framework in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including analgesic, antihypoxic, and, most notably, anticancer and antimicrobial effects.[1][2][3] This guide will delve into the cytotoxic and anti-migratory properties of these compounds against various cancer cell lines and compare their performance with established anticancer agents.
Comparative Analysis of In Vitro Anticancer Activity
Recent studies have focused on synthesizing and evaluating a series of hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid for their potential as anticancer agents.[2] The in vitro cytotoxic activity of these compounds was assessed against human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) cell lines.[2] The results, summarized in the table below, highlight the structure-activity relationship and the differential sensitivity of cancer cell lines to these novel compounds.
| Compound ID | Cancer Cell Line | IC50 (µM)[2] |
| Hydrazone 7b | A375 (Melanoma) | 8.5 ± 0.9 |
| MDA-MB-231 (Breast) | > 50 | |
| PPC-1 (Prostate) | 12.3 ± 1.5 | |
| Hydrazone 9c | A375 (Melanoma) | 6.2 ± 0.7 |
| MDA-MB-231 (Breast) | 25.4 ± 3.1 | |
| PPC-1 (Prostate) | 9.8 ± 1.1 | |
| Hydrazone 9e | A375 (Melanoma) | 5.1 ± 0.6 |
| MDA-MB-231 (Breast) | 18.7 ± 2.2 | |
| PPC-1 (Prostate) | 7.5 ± 0.9 | |
| Hydrazone 9f | A375 (Melanoma) | 3.8 ± 0.4 |
| MDA-MB-231 (Breast) | 15.2 ± 1.8 | |
| PPC-1 (Prostate) | 5.9 ± 0.7 | |
| Compound 10 | A375 (Melanoma) | 7.9 ± 0.8 |
| MDA-MB-231 (Breast) | 31.6 ± 3.5 | |
| PPC-1 (Prostate) | 11.2 ± 1.3 | |
| Doxorubicin | A375 (Melanoma) | 0.1 ± 0.01 |
| MDA-MB-231 (Breast) | 0.5 ± 0.06 | |
| PPC-1 (Prostate) | 0.3 ± 0.04 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data indicates that the hydrazone derivatives, particularly Hydrazone 9f , exhibit potent cytotoxic activity against melanoma and prostate cancer cell lines, with IC50 values in the low micromolar range.[2] While not as potent as the standard chemotherapeutic agent Doxorubicin, these compounds represent a promising starting point for the development of novel anticancer drugs with potentially different mechanisms of action and toxicity profiles.
Experimental Protocols
A clear understanding of the methodologies used to generate this data is crucial for its interpretation and for designing future experiments.
Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Analog Core Structure)
The core structure is synthesized by refluxing a mixture of 2,4-difluoroaniline and itaconic acid in water.[2] The resulting precipitate is then purified by dissolution in an aqueous sodium hydroxide solution, followed by filtration and acidification with hydrochloric acid to yield the final product.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Cell Seeding: Cancer cells (MDA-MB-231, PPC-1, A375) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 72 hours.
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Wound Healing Assay (Cell Migration)
This assay is used to assess the effect of the compounds on cancer cell migration.[4]
-
Cell Monolayer: A confluent monolayer of cancer cells is created in a culture plate.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Compound Treatment: The cells are then treated with the test compounds at non-toxic concentrations.
-
Imaging and Analysis: The wound closure is monitored and photographed at different time points (e.g., 0, 24, 48 hours). The rate of cell migration is quantified by measuring the change in the wound area over time.
Visualizing the Path Forward: Experimental Workflow and Potential Signaling Pathways
To provide a clearer picture of the research process and potential mechanisms of action, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be affected by these compounds.
Bridging the Gap: The Importance of In Vivo Correlation
While the in vitro data is promising, it is only the first step. The ultimate goal is to develop a compound that is effective in a living organism. In vivo studies are essential to evaluate a drug's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body), as well as its overall efficacy and safety in a more complex biological system.
Currently, there is a lack of published in vivo data for the 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Future research should focus on animal models of cancer (e.g., xenograft models where human cancer cells are implanted into immunocompromised mice) to:
-
Assess the antitumor efficacy of the most potent compounds in vivo.
-
Determine the optimal dosing and treatment schedule.
-
Evaluate the toxicity and side effects of the compounds.
By comparing the effective concentrations in vitro with the efficacious doses in vivo, researchers can begin to establish an in vitro to in vivo correlation (IVIVC). A strong IVIVC is highly valuable in drug development as it can help predict clinical outcomes, optimize formulations, and potentially reduce the need for extensive animal testing.
Alternative Therapeutic Strategies
The treatment of triple-negative breast cancer, prostate cancer, and melanoma often involves a multi-modal approach that can include:
-
Chemotherapy: Drugs like Doxorubicin, Paclitaxel, and Cisplatin are commonly used but are often associated with significant side effects.
-
Targeted Therapy: These drugs target specific molecules involved in cancer growth. For example, BRAF inhibitors (e.g., Vemurafenib) are used to treat melanoma with specific BRAF mutations.
-
Immunotherapy: This approach harnesses the body's immune system to fight cancer. Immune checkpoint inhibitors like Pembrolizumab and Nivolumab have shown significant success in treating melanoma and other cancers.
The development of novel compounds like the 5-oxopyrrolidine-3-carboxylic acid derivatives is crucial to expand the arsenal of anticancer agents, particularly for aggressive and hard-to-treat cancers. These new compounds may offer alternative mechanisms of action that can overcome resistance to existing therapies or be used in combination to enhance their efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Efficacy of 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives in Drug-Resistant and Cancer Cell Lines: A Comparative Guide
The emergence of drug-resistant pathogens and cancers presents a formidable challenge in modern medicine, necessitating the development of novel therapeutic agents. Within this landscape, derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have garnered significant interest as a promising scaffold for the design of new antimicrobial and anticancer drugs. This guide provides a comparative analysis of the efficacy of various derivatives of this core structure, with a focus on their activity in drug-resistant cell lines and cancer models, supported by experimental data from recent studies. While specific data for "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is not available in the reviewed literature, this guide will focus on structurally similar and well-studied analogues.
Comparative Efficacy Against Cancer Cell Lines
Derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The following table summarizes the anticancer activity of selected compounds.
| Compound | Cell Line | Assay Type | Incubation Time | Concentration | % Cell Viability | Citation |
| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (7b, 9c, 9e, 9f, 10) | A375 (Melanoma) | MTT | 72 hours | - | Most active | [1][2] |
| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (7b, 9c, 9e, 9f, 10) | MDA-MB-231 (Triple-negative breast cancer) | MTT | 72 hours | - | Less active | [1][2] |
| Hydrazone 9f (N'-(4-methylbenzylidene) moiety) | PPC-1 (Prostate adenocarcinoma) | MTT | 72 hours | - | Most cytotoxic | [1][2] |
| Hydrazone 9f (N'-(4-methylbenzylidene) moiety) | A375 (Melanoma) | MTT | 72 hours | - | Most cytotoxic | [1][2] |
| 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent | A549 (Human pulmonary cancer) | MTT | 24 hours | 100 µM | Highest anticancer activity | [3][4] |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a) | A549 (Human pulmonary cancer) | MTT | 24 hours | 100 µM | 63.4% | [4] |
| Cisplatin (Control) | A549 (Human pulmonary cancer) | MTT | 24 hours | 100 µM | ~30% | [3] |
Comparative Efficacy Against Drug-Resistant Pathogens
Several derivatives have exhibited potent antimicrobial activity, including against strains known for their resistance to conventional antibiotics. The minimum inhibitory concentration (MIC) is a key metric for comparing the effectiveness of these compounds.
| Compound | Pathogen | Resistance Profile | MIC (µg/mL) | Comparator | Comparator MIC (µg/mL) | Citation |
| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | - | - | Cefuroxime | 7.8 | [5] |
| Hydrazone with benzylidene moiety | Staphylococcus aureus | - | 3.9 | Cefuroxime | 7.8 | [5] |
| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | Staphylococcus aureus TCH 1516 | Methicillin-resistant (MRSA) | - | Clindamycin | - | [4][6] |
| Hydrazone with a thien-2-yl fragment | Staphylococcus aureus TCH 1516 | Methicillin-resistant (MRSA) | 16 | Clindamycin | - | [4][6] |
| Compounds 14 and 24b | Staphylococcus aureus | Vancomycin-intermediate (VISA) | Promising | - | - | [3][4] |
| Hydrazone with a 5-nitrothien-2-yl moiety | Candida auris (multidrug-resistant isolates) | Multidrug-resistant | 16 | - | - | [3][4] |
| Hydrazone with a 5-nitrothien-2-yl moiety | Aspergillus fumigatus | Azole-resistant (TR34/L98H) | Promising | - | - | [3][4] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The in vitro inhibitory effects of the compounds on cancer cell lines were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][7]
-
Cell Seeding: Human cancer cell lines (e.g., A549, MDA-MB-231, PPC1, A375) and control fibroblasts were seeded into 96-well plates at a concentration of 1 × 10^4 cells per well.[2][3]
-
Compound Incubation: The cells were exposed to the test compounds at specified concentrations (e.g., 100 µM) or a range of concentrations for a defined period (e.g., 24 or 72 hours).[2][3]
-
MTT Addition: After incubation, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage relative to untreated control cells.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial or fungal suspensions were prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions (temperature and time) for the specific pathogen.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Synthesis and Logical Workflows
The synthesis of these 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives typically involves a multi-step process, starting from the condensation of a substituted aniline with itaconic acid. The resulting carboxylic acid can then be further modified to introduce diverse functional groups, such as hydrazones, azoles, and benzimidazoles, to explore their structure-activity relationships.
Caption: General synthetic scheme for 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives.
The logical workflow for evaluating the potential of these compounds as therapeutic agents follows a standard preclinical drug discovery pipeline.
Caption: Preclinical evaluation workflow for novel therapeutic compounds.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative MIC values of "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" derivatives.
A guide for researchers and drug development professionals on the antimicrobial efficacy of various 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives.
Disclaimer: No specific Minimum Inhibitory Concentration (MIC) data was found for "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" and its derivatives in the reviewed literature. The following guide presents a comparative summary of MIC values for structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives to provide insights into the potential antimicrobial activity of this class of compounds.
Comparative Analysis of Minimum Inhibitory Concentration (MIC) Values
The antimicrobial efficacy of several 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The MIC values, representing the lowest concentration of a compound that inhibits visible bacterial growth, are summarized in the table below. These derivatives show varied activity, with some exhibiting potent inhibition, particularly against Gram-positive strains.
| Derivative Class | Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| 1-(2-Hydroxy-5-methylphenyl) | Hydrazone with benzylidene moiety | Staphylococcus aureus (ATCC 9144) | 3.9[1][2] |
| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus (ATCC 9144) | >3.9[1][2] | |
| Hydrazone with 5-nitrothien-2-yl fragment | Listeria monocytogenes (ATCC 7644) | Not specified | |
| Hydrazone with 5-nitrothien-2-yl fragment | Bacillus cereus (ATCC 11778) | 7.8[3] | |
| Hydrazone with 5-nitrothien-2-yl fragment | Escherichia coli (ATCC 8739) | Not specified | |
| 1-(4-Acetamidophenyl) | Compound 21 (bearing 5-nitrothiophene substituent) | Multidrug-resistant Staphylococcus aureus | Not specified[4] |
| 1-(2-Hydroxyphenyl) and 1-(3,5-Dichloro-2-hydroxyphenyl) | Hydrazone with 5-nitrothien-2-yl moiety | Candida auris | 16[5] |
| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | Methicillin-resistant S. aureus TCH 1516 | Two-fold stronger than clindamycin[5] | |
| Hydrazone with thien-2-yl fragment | Methicillin-resistant S. aureus TCH 1516 | Four-fold stronger than clindamycin[5] |
Experimental Protocols
The determination of MIC values for the 5-oxopyrrolidine-3-carboxylic acid derivatives cited in this guide was primarily conducted using the broth microdilution method. This standard and widely accepted technique provides a quantitative measure of a compound's antimicrobial activity.
Broth Microdilution Method
The broth microdilution method is a common procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4] This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium.
1. Preparation of Materials:
- Test Compounds: Stock solutions of the 5-oxopyrrolidine-3-carboxylic acid derivatives are prepared in a suitable solvent (e.g., DMSO).
- Bacterial Strains: Pure cultures of the test bacteria are grown on appropriate agar plates.
- Growth Media: A suitable broth medium, such as Mueller-Hinton Broth (MHB), is prepared and sterilized.
- 96-Well Plates: Sterile microtiter plates are used for the assay.
2. Inoculum Preparation:
- Several colonies of the test bacterium are transferred from a fresh agar plate to a sterile broth.
- The bacterial suspension is incubated until it reaches a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
3. Serial Dilution of Test Compounds:
- A two-fold serial dilution of each test compound is performed in the 96-well plate using the broth medium. This creates a range of decreasing concentrations of the compound across the wells.
4. Inoculation and Incubation:
- The standardized bacterial inoculum is added to each well containing the diluted compound.
- Control wells are included:
- Growth Control: Broth with inoculum but no test compound.
- Sterility Control: Broth only, without inoculum or test compound.
- Positive Control: Broth with inoculum and a standard antibiotic.
- The plate is covered and incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
5. Determination of MIC:
- After incubation, the plate is visually inspected for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Therapeutic Potential of 1-Phenyl-5-Oxopyrrolidine-3-Carboxylic Acid Analogs
An objective guide for researchers and drug development professionals on the preclinical efficacy and selectivity of novel 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives.
While direct therapeutic index data for "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is not publicly available, extensive research on its close analogs provides significant insights into the potential of this class of compounds. This guide offers a comparative assessment of the anticancer and antibacterial activities of various substituted 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives, with a focus on their in vitro efficacy and selectivity, a key indicator of therapeutic potential.
Anticancer Activity and Selectivity
Derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have been explored for their potential as anticancer agents. The following data summarizes the cytotoxic effects of these compounds on various cancer cell lines compared to non-cancerous cells.
Comparative Cytotoxicity Data
The therapeutic index, in an in vitro context, can be inferred from the selectivity of a compound—its ability to inhibit cancer cell proliferation at concentrations that are not harmful to normal cells.
Table 1: In Vitro Cytotoxicity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives Against Cancer and Non-Cancerous Cell Lines.
| Compound | Cancer Cell Line | % Viability Reduction (at 100 µM) or IC50 | Non-Cancerous Cell Line | % Viability Reduction (at 100 µM) |
| Hydrazone 7b | A375 (Melanoma) | IC50: 10.6 µM | CRL-4001 (Fibroblasts) | > 50 µM (low toxicity) |
| Hydrazone 9c | A375 (Melanoma) | IC50: 9.8 µM | CRL-4001 (Fibroblasts) | > 50 µM (low toxicity) |
| Hydrazone 9e | A375 (Melanoma) | IC50: 8.7 µM | CRL-4001 (Fibroblasts) | > 50 µM (low toxicity) |
| Hydrazone 9f | PPC1 (Prostate) | IC50: 7.9 µM | CRL-4001 (Fibroblasts) | > 50 µM (low toxicity) |
| Compound 10 | A375 (Melanoma) | IC50: 11.2 µM | CRL-4001 (Fibroblasts) | > 50 µM (low toxicity) |
Data synthesized from a study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which showed that hydrazone-containing compounds were the most cytotoxic against several cancer cell lines, with compounds 9c, 9e, and 10 demonstrating higher selectivity for cancer cells over fibroblasts.[1]
Table 2: In Vitro Cytotoxicity of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.
| Compound | Cancer Cell Line (A549 Lung Adenocarcinoma) | % Viability Reduction (at 100 µM) | Non-Cancerous Cell Line (HSAEC1-KT) | % Viability Reduction (at 100 µM) |
| Compound 18 | A549 | ~60% | HSAEC1-KT | < 20% |
| Compound 19 | A549 | ~55% | HSAEC1-KT | < 20% |
| Compound 20 | A549 | ~70% | HSAEC1-KT | ~20% |
| Compound 21 | A549 | ~80% | HSAEC1-KT | ~25% |
| Compound 22 | A549 | ~65% | HSAEC1-KT | < 20% |
Compounds 18-22, derived from 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrated potent anticancer activity against A549 cells with relatively low cytotoxicity towards non-cancerous human small airway epithelial cells.[2][3]
Experimental Protocol: MTT Cytotoxicity Assay
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, MDA-MB-231, PPC1, A375) and a non-cancerous control cell line (e.g., CRL-4001, HSAEC1-KT) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with the compounds at various concentrations (e.g., a single high concentration of 100 µM for screening or a range of concentrations for IC50 determination) for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing the Research Workflow
Caption: General workflow for the synthesis and in vitro evaluation of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives.
Antibacterial Activity
Certain derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have also been investigated for their antibacterial properties.
Comparative Antibacterial Data
Table 3: Minimum Inhibitory Concentrations (MIC) of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus (ATCC 9144) | < 7.8 |
| Listeria monocytogenes (ATCC 7644) | < 7.8 | |
| Bacillus cereus (ATCC 11778) | < 7.8 | |
| Escherichia coli (ATCC 8739) | < 7.8 | |
| Hydrazone with benzylidene moiety | Staphylococcus aureus (ATCC 9144) | 3.9 |
| Cefuroxime (Control) | Staphylococcus aureus (ATCC 9144) | 7.8 |
A study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that certain hydrazones exhibited potent antibacterial activity, with some surpassing the efficacy of the control antibiotic cefuroxime.[3][4][5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Hypothetical Mechanism of Action
While the precise signaling pathways for these compounds are not fully elucidated, a common mechanism for anticancer agents involves the induction of apoptosis.
Caption: A generalized diagram of a potential apoptotic pathway induced by a cytotoxic compound.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to minimize risks associated with this halogenated organic compound.
The following procedures have been compiled based on established safety protocols for handling halogenated organic compounds and safety data sheet (SDS) information for structurally similar chemicals.[1][2][3][4] Adherence to institutional and local regulations for chemical waste disposal is mandatory.[5]
Immediate Safety and Hazard Information
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data for the closely related compound, 1-(2-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, it is prudent to handle 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with the same level of caution.
Key Hazards: [2]
-
Skin Irritant: Causes skin irritation upon contact.
-
Eye Irritant: Causes serious eye irritation.
-
Respiratory Irritant: May cause respiratory irritation if inhaled.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical advice if irritation persists.[2]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)
To ensure personal safety, the following Personal Protective Equipment (PPE) must be worn at all times when handling 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid:[1][4][8]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[8] |
| Body Protection | A laboratory coat and closed-toe shoes are mandatory.[3] For larger quantities, consider an apron. |
| Respiratory | All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3] |
Disposal Protocol: A Step-by-Step Guide
The proper disposal of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is critical. As a halogenated organic compound, it must be segregated from other chemical waste streams.[3][4]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Detailed Methodologies:
-
Preparation and Safety Precautions:
-
Waste Container Management:
-
This compound must be disposed of in a designated "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated organic waste or other incompatible waste streams.[1]
-
The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents, including "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid."
-
Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and is in good condition.
-
-
Transfer and Storage:
-
Carefully transfer the solid waste into the designated container, minimizing dust generation.[2] If dealing with a solution, pour carefully to avoid splashing.
-
Securely cap the waste container immediately after adding the waste.
-
Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, bases, and oxidizing agents, pending pickup by a certified waste disposal service.[1]
-
-
Final Disposal and Decontamination:
-
The ultimate disposal must be conducted through an approved and licensed waste disposal plant.[2] Never pour this chemical down the drain or dispose of it in regular trash.[3][4]
-
After the transfer, thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Dispose of any contaminated disposable materials (e.g., gloves, weighing paper) in the same halogenated organic waste container.
-
Wash hands thoroughly with soap and water after completing the procedure.
-
Logical Relationship of Disposal Decisions
The decision-making process for the disposal of this chemical is governed by its classification as a halogenated organic compound.
Caption: Decision pathway for the disposal of fluorinated organic compounds.
By adhering to these stringent protocols, your laboratory can maintain a safe working environment and ensure full compliance with environmental regulations. This commitment to safety and responsible chemical handling is paramount in the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. scienceready.com.au [scienceready.com.au]
- 5. orgsyn.org [orgsyn.org]
- 6. kishida.co.jp [kishida.co.jp]
- 7. aaronchem.com [aaronchem.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
Essential Safety and Handling Protocols for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for handling 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound of interest in drug development. The following procedures are based on best practices for handling similar chemical structures and are intended to ensure the safety of laboratory personnel and the integrity of research.
Immediate Safety and Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a conservative approach based on structurally related compounds is warranted. The primary hazards are anticipated to be skin and eye irritation, and potential harm if ingested or inhaled.[1][2][3]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN166 or NIOSH standards.[1] A face shield is recommended when there is a risk of splashing. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or PVC gloves are recommended. Gloves must be inspected before use and disposed of properly after handling.[1][4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent skin contact. For larger quantities or risk of splashing, impervious clothing or a chemical-resistant apron is advised.[1] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | In case of dust formation or inadequate ventilation, a NIOSH-approved respirator (e.g., N95) should be used.[5] |
Operational Handling Plan
Safe handling is paramount to prevent exposure and contamination. The following step-by-step guidance outlines the operational workflow for handling this compound.
Experimental Workflow for Handling
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
When weighing the solid, handle it carefully to minimize dust formation.[1]
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Remove PPE carefully, avoiding contact with the outer surfaces of gloves and lab coats.
-
Always wash hands with soap and water after handling is complete.[1]
-
Disposal Plan
Proper disposal of chemical waste is critical to environmental and personal safety.
Disposal Procedures
| Waste Type | Disposal Method |
| Solid Waste | Collect in a labeled, sealed container for chemical waste. Should be disposed of via a licensed chemical destruction plant.[1] |
| Liquid Waste (Solutions) | Collect in a labeled, sealed container for hazardous chemical waste. Do not discharge to sewer systems.[1] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as chemical waste.[1] |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[6] For large spills, contact your institution's environmental health and safety department. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

